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  • Product: tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
  • CAS: 1638744-93-0

Core Science & Biosynthesis

Foundational

Introduction: The Azetidine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate Prepared by a Senior Application Scientist This guide provides a comprehensive technical overview of tert-butyl (2R)-2-methyl-3-oxoazet...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1] Its incorporation into molecular architectures can impart favorable pharmacokinetic properties.[1] Specifically, chiral 2,3-disubstituted azetidines are crucial components in a variety of biologically active compounds and serve as valuable chiral building blocks in asymmetric synthesis.[1] This guide focuses on a key derivative, tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate, detailing its chemical identity, properties, synthesis, and applications.

The Boc-protected azetidine structure is highly valued by medicinal chemists as it provides a versatile scaffold for creating complex molecular architectures, aiding in the exploration and development of novel therapeutic agents.[2] The inherent ring strain of the azetidine ring enables its use in demanding chemical reactions.[2]

Core Compound Identification

The specific compound of interest is the tert-butyl ester of (2R)-2-methyl-3-oxoazetidine-1-carboxylic acid.

  • Chemical Name: tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate[3][4][5][6]

  • CAS Number: 1638744-93-0[3][4][5][6]

  • Molecular Formula: C9H15NO3[3][6]

  • Molecular Weight: 185.22 g/mol [6][7]

Below is a 2D structural representation of the molecule.

structure cluster_0 tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate N1 N C1 C N1->C1 C4 C N1->C4 C2 C C1->C2 H1 H C1->H1 CH3 CH3 C1->CH3 C3 C C2->C3 O1 O C2->O1 C3->N1 O2 O C4->O2 C5 C C4->C5 C6 C C5->C6 C7 C C5->C7 C8 C C5->C8

Caption: 2D structure of tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties is provided in the table below. This data is essential for designing synthetic routes and for the analytical characterization of the compound.

PropertyValueSource
Physical Form Solid or semi-solid or liquid[7]
Purity ≥97%[7]
Storage Temperature Inert atmosphere, room temperature[7]
InChI Key OPQMXTJLDQEDTI-ZCFIWIBFSA-N[7]
SMILES CC1N(CC1=O)C(=O)OC(C)(C)C[8]

Synthesis Strategies

One common approach involves the construction of the β-lactam (azetidin-2-one) ring.[9] Methods such as [2+2] cycloaddition reactions and Wolff rearrangements are often employed.[9][10] The Wolff rearrangement of diazo tetramic acids, in particular, provides a versatile route to 2-oxoazetidine-3-carboxylic acid derivatives.[9][10]

The synthesis of the related, unsubstituted tert-butyl 3-oxoazetidine-1-carboxylate typically involves the oxidation of the corresponding 3-hydroxyazetidine precursor.[11][12] A common method is the Swern oxidation or a TEMPO-catalyzed oxidation.[11][12] The synthesis of the chiral 2-methyl substituted analogue likely involves a stereoselective synthesis or the resolution of a racemic mixture.

A plausible synthetic workflow is outlined in the diagram below.

synthesis_workflow start Chiral Starting Material step1 Ring Formation/ Functionalization start->step1 intermediate1 Protected Chiral 2-methyl-3-hydroxyazetidine step1->intermediate1 step2 Oxidation intermediate1->step2 product tert-Butyl (2R)-2-methyl- 3-oxoazetidine-1-carboxylate step2->product

Caption: Generalized synthetic workflow for chiral 2-methyl-3-oxoazetidines.

Applications in Drug Discovery and Medicinal Chemistry

tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate and related azetidinones are valuable intermediates in the synthesis of complex pharmaceutical agents. The azetidine ring can act as a rigid scaffold, and the substituents can be modified to optimize biological activity and pharmacokinetic profiles.

The related compound, tert-butyl 3-oxoazetidine-1-carboxylate, is a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases.[2][11] This highlights the importance of the 3-oxoazetidine-1-carboxylate scaffold in the development of modern therapeutics. The introduction of a methyl group at the 2-position, and with a specific stereochemistry, allows for the exploration of new chemical space and the development of next-generation drug candidates with improved potency and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate.

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H318: Causes serious eye damage.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[3]

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[13][14]

Conclusion

tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate is a valuable and versatile chiral building block for drug discovery and development. Its unique structural features and reactivity make it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in a research and development setting.

References

  • Appretech Scientific Limited. benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate. [Link]

  • Pharmaffiliates. Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate. [Link]

  • National Center for Biotechnology Information. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. [Link]

  • Beilstein Archives. Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. [Link]

  • NextSDS. tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate. [Link]

  • Beilstein Journal of Organic Chemistry. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. [Link]

  • National Center for Biotechnology Information. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

Sources

Exploratory

Process Chemistry and Key Intermediates in the Synthesis of Baricitinib: A Technical Whitepaper

Introduction Baricitinib is a potent, orally bioavailable Janus kinase (JAK1/JAK2) inhibitor utilized extensively in the treatment of rheumatoid arthritis and severe COVID-19[1]. The commercial viability and scalability...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Baricitinib is a potent, orally bioavailable Janus kinase (JAK1/JAK2) inhibitor utilized extensively in the treatment of rheumatoid arthritis and severe COVID-19[1]. The commercial viability and scalability of Baricitinib rely heavily on a highly optimized, convergent synthetic route. As process chemistry dictates the efficiency of active pharmaceutical ingredient (API) manufacturing, understanding the mechanistic causality and quality control of each intermediate is critical. This whitepaper details the process chemistry, mechanistic rationale, and self-validating experimental protocols for synthesizing the key intermediates of Baricitinib.

Retrosynthetic Strategy & Convergent Assembly

The synthesis of Baricitinib is characterized by a highly convergent approach, dividing the target molecule into two primary fragments:

  • Fragment A : The azetidine core, specifically 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile[2].

  • Fragment B : The pyrrolo[2,3-d]pyrimidine core, functionalized with a pyrazole moiety.

The critical bond-forming step is an Aza-Michael conjugate addition between the pyrazole nitrogen of Fragment B and the α,β-unsaturated nitrile of Fragment A[3].

G Baricitinib Baricitinib (Target API) FragmentA Fragment A (Azetidine Core) FragmentA->Baricitinib Aza-Michael Addition (DBU, MeCN) FragmentB Fragment B (Pyrrolo-Pyrimidine Core) FragmentB->Baricitinib SM1 N-Boc-3-azetidinone SM1->FragmentA 1. Horner-Emmons 2. Deprotection 3. Sulfonamidation SM2 4-chloro-7H-pyrrolo[2,3-d]pyrimidine SM2->FragmentB 1. N-Protection 2. Suzuki Coupling

Caption: Retrosynthetic workflow and convergent assembly strategy for Baricitinib.

Synthesis of Fragment A (The Azetidine Core)

The preparation of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2) is a three-step process starting from tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)[4].

Protocol 1: Horner-Emmons Olefination, Deprotection, and Sulfonamidation

Step 1: Horner-Emmons Olefination

  • Procedure : In a rigorously dried reactor under N₂, suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C. Dropwise add diethyl cyanomethylphosphonate (1.1 equiv). Stir for 30 minutes until H₂ evolution ceases. Slowly introduce N-Boc-3-azetidinone (1.0 equiv) dissolved in THF.

  • Causality : Sodium hydride (NaH) is explicitly chosen over potassium tert-butoxide (t-BuOK). As a non-nucleophilic base, NaH prevents unwanted nucleophilic attack on the highly strained azetidinone carbonyl, effectively boosting the yield of the cyanomethylene intermediate to ~84%[5].

  • Self-Validation & QC : The cessation of hydrogen gas evolution serves as a visual indicator of complete phosphonate deprotonation. TLC monitoring (Hexane:EtOAc 7:3) must show complete consumption of the ketone precursor (staining with KMnO₄).

Step 2: Deprotection and Sulfonamidation

  • Procedure : Treat the N-Boc-cyanomethylene intermediate with 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 25 °C for 2 hours. Concentrate strictly under reduced pressure to remove excess TFA. Resuspend the crude amine salt in DCM, cool to 0 °C, and add triethylamine (TEA, 3.0 equiv). Add ethanesulfonyl chloride (1.1 equiv) dropwise.

  • Causality : Complete removal of residual TFA is critical before sulfonamidation to prevent the formation of trifluoroacetamide byproducts. TEA acts as an acid scavenger, neutralizing the TFA salt and driving the nucleophilic attack of the azetidine nitrogen on the sulfonyl chloride[6].

  • Self-Validation & QC : LC-MS analysis of the final organic layer must confirm the target mass ([M+H]⁺ = 187.05) and the absence of the Boc-protected precursor.

Synthesis of Fragment B (The Pyrrolo-Pyrimidine Core)

The synthesis of Fragment B involves the protection of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by a Suzuki cross-coupling reaction[3].

Protocol 2: SEM Protection and Suzuki Coupling

Step 1: N-Protection

  • Procedure : Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF at 0 °C. Add NaH (1.2 equiv) and stir for 30 minutes. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise.

  • Causality : The pyrrole nitrogen is highly acidic and nucleophilic. Without robust protection (like the SEM group), it would competitively undergo N-alkylation during the subsequent Aza-Michael addition, severely degrading the final yield[3].

  • Self-Validation & QC : Aqueous workup followed by ¹H NMR analysis must display the characteristic SEM methylene protons at ~5.6 ppm, confirming successful N-protection.

Step 2: Suzuki Cross-Coupling

  • Procedure : Combine the SEM-protected intermediate (1.0 equiv), pyrazole-4-boronic acid pinacol ester (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in a degassed 1,4-dioxane/water (4:1) mixture. Heat to 90 °C for 12 hours.

  • Causality : The palladium-catalyzed Suzuki coupling efficiently constructs the biaryl linkage. K₂CO₃ is essential to activate the boronic ester by forming a reactive boronate complex, facilitating transmetalation.

  • Self-Validation & QC : HPLC monitoring at 254 nm. The reaction is deemed complete when the starting chloride peak is <1% relative area.

Convergent Assembly (Aza-Michael Addition)

The final assembly unites Fragment A and Fragment B via a highly selective conjugate addition.

Protocol 3: Aza-Michael Addition and Deprotection
  • Procedure : Dissolve Fragment A and Fragment B in anhydrous acetonitrile. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 equiv) dropwise at 25 °C. Stir for 16 hours. Filter the resulting precipitate. For final deprotection, treat the SEM-protected adduct with LiBF₄ in aqueous NH₄OH/acetonitrile at 70 °C.

  • Causality : DBU is a sterically hindered, non-nucleophilic strong base. It selectively deprotonates the pyrazole N-H (pKa ~ 14) without attacking the highly electrophilic α,β-unsaturated nitrile (Michael acceptor). The use of LiBF₄/NH₄OH for SEM cleavage is a mild alternative to harsh acids, preserving the sensitive azetidine and nitrile functionalities[3].

  • Self-Validation & QC : The Aza-Michael adduct naturally precipitates from acetonitrile, providing a self-purifying system. The precipitate must be filtered and washed with cold MeCN, yielding >95% purity by HPLC before deprotection.

G A Pyrrolo-Pyrimidine Pyrazole (Nucleophile) C DBU (Base) Deprotonation A->C Pyrazole N-H activation B Azetidine Acetonitrile (Michael Acceptor) D Aza-Michael Adduct (Protected Baricitinib) B->D Electrophilic attack C->D Conjugate Addition E Deprotection (LiBF4 / NH4OH) D->E SEM Cleavage F Baricitinib API E->F Final Isolation

Caption: Mechanistic workflow of the convergent Aza-Michael addition and deprotection.

Quantitative Process Data

The table below summarizes the optimized yields and critical parameters for the synthesis of Baricitinib, comparing the efficiency of the key steps[3][5].

Reaction StepStarting MaterialProductReagents / ConditionsYield (%)
Horner-Emmons Olefination N-Boc-3-azetidinoneCyanomethylene azetidineDiethyl cyanomethylphosphonate, NaH, THF84%
Deprotection & Sulfonamidation Cyanomethylene azetidineFragment A1. TFA/DCM 2. EtSO₂Cl, Et₃N91%
N-Protection 4-chloro-7H-pyrrolo[2,3-d]pyrimidineSEM-protected pyrimidineSEM-Cl, NaH, DMF89%
Suzuki Coupling SEM-protected pyrimidineFragment BPyrazole-4-boronic ester, Pd(PPh₃)₄, K₂CO₃87%
Aza-Michael Addition Fragment A + Fragment BSEM-Protected BaricitinibDBU, MeCN, 25°C>85%
Final Deprotection SEM-Protected BaricitinibBaricitinib APILiBF₄, NH₄OH, MeCN/H₂O81%

Conclusion

The synthesis of Baricitinib represents a masterclass in convergent process chemistry. By strategically dividing the molecule into an azetidine core (Fragment A) and a pyrrolo-pyrimidine core (Fragment B), chemists can independently optimize the yields of highly functionalized intermediates. The deliberate selection of reagents—such as NaH over t-BuOK for olefination and DBU for the Aza-Michael addition—demonstrates the critical role of mechanistic causality in preventing side reactions and ensuring the scalability of life-saving therapeutics.

Sources

Foundational

Chiral Building Blocks for Medicinal Chemistry: A Strategic Guide to Asymmetric Synthesis and Chromatographic Validation

Executive Summary: The Stereochemical Imperative The trajectory of modern medicinal chemistry was fundamentally altered in 1992 when the U.S. Food and Drug Administration (FDA) issued its landmark policy statement for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

The trajectory of modern medicinal chemistry was fundamentally altered in 1992 when the U.S. Food and Drug Administration (FDA) issued its landmark policy statement for the development of new stereoisomeric drugs [1]. This directive mandated that the individual enantiomers of racemic mixtures be rigorously evaluated for distinct pharmacokinetic, pharmacodynamic, and toxicological profiles. Consequently, the pharmaceutical industry shifted aggressively toward single-enantiomer therapeutics.

To support this paradigm, the strategic selection and synthesis of chiral building blocks —such as enantiopure amino acids, epoxides, and complex chiral amines—has become the cornerstone of rational drug design. As a Senior Application Scientist, I approach the development of these scaffolds not merely as synthetic challenges, but as holistic, self-validating systems where biocatalytic generation and chromatographic validation are inextricably linked.

Strategic Selection: The Case for Chiral Amines

Chiral amines, particularly substituted piperidines and cyclohexylamines like trans-4-aminocyclohexanol, are ubiquitous in contemporary Active Pharmaceutical Ingredients (APIs). They serve as critical vectors in 3D pharmacophore space, dictating target binding affinity while minimizing off-target toxicity. For instance, the antipsychotic drug cariprazine relies heavily on a trans-4-substituted cyclohexane-1-amine structural element to achieve its unique receptor modulation profile [2].

The causality behind selecting these specific scaffolds lies in their basicity and predictable conformational geometry, which allow them to form highly directional hydrogen bonds and salt bridges within the binding pockets of G-protein coupled receptors (GPCRs) and kinases.

Biocatalytic Asymmetric Synthesis: Causality and Mechanism

Traditional asymmetric synthesis often relies on heavy transition metals and extreme reaction conditions. In contrast, biocatalysis utilizing ω -transaminases (TAs) provides an elegant, highly stereoselective alternative.

The Mechanistic Causality: Transaminases achieve exquisite diastereotopic and enantiotopic selectivity (>99% ee) by operating under strict thermodynamic control [2]. The catalytic cycle relies on the cofactor Pyridoxal 5'-phosphate (PLP). PLP acts as an electron sink; it forms a Schiff base with the amine donor (e.g., isopropylamine), facilitating the transfer of the amino group to the enzyme. The active site of a tailored TA is sterically constrained, possessing distinct "large" and "small" binding pockets. This geometry physically restricts the binding of the prochiral ketone substrate in the undesired orientation, forcing a highly stereoselective amine transfer that exclusively yields the target enantiomer [3].

Experimental Protocol 1: Enzymatic Synthesis of trans-4-Aminocyclohexanol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates an internal standard to track physical losses and a denatured enzyme control to rule out non-enzymatic background reactions.

Materials:

  • Prochiral Substrate: 4-hydroxycyclohexanone (50 mM)

  • Amine Donor: Isopropylamine (IPA, 500 mM)

  • Biocatalyst: Engineered ω -Transaminase (e.g., ATA-200, 5% w/w)

  • Cofactor: Pyridoxal 5'-phosphate (PLP, 1 mM)

  • Buffer: 100 mM Potassium phosphate

  • Internal Standard: Dodecane (10 mM)

Step-by-Step Methodology:

  • Buffer Optimization: Prepare the potassium phosphate buffer and adjust to pH 9.5. Causality: A pH of 9.5 shifts the equilibrium of the isopropylamine donor towards its unprotonated, reactive state, driving the transamination forward [3].

  • System Assembly: In a temperature-controlled bioreactor, combine the buffer, PLP, IPA, and the internal standard (dodecane).

  • Control Implementation (Self-Validation): Split the mixture. To the control vessel, add heat-denatured TA. To the active vessel, add the active TA. If the control vessel yields product, it indicates a false positive via non-enzymatic Schiff base formation.

  • Reaction Initiation: Add 4-hydroxycyclohexanone to both vessels. Incubate at 30°C with 250 rpm agitation for 24 hours.

  • Quenching and Extraction: Adjust the pH to 12.0 using 5M NaOH to fully deprotonate the newly formed chiral amine. Extract three times with ethyl acetate.

  • Quantification: Analyze the organic layer via GC-FID. Normalize the product peak area against the dodecane internal standard to calculate the absolute thermodynamic yield, independent of extraction efficiency.

Analytical Validation: Chiral Chromatography Method Development

Synthesizing the chiral building block is only half the battle; proving its enantiomeric purity (ee) requires rigorous analytical validation. Supercritical Fluid Chromatography (SFC) is the gold standard for this task.

The Chromatographic Causality: Why use SFC over traditional normal-phase HPLC? SFC utilizes supercritical CO₂, which possesses gas-like diffusivity and liquid-like density. This unique physical state flattens the van Deemter curve, meaning mass transfer between the mobile phase and the chiral stationary phase (CSP) is exceptionally fast. This allows for high flow rates without peak broadening, resolving enantiomers in minutes rather than hours [4].

Experimental Protocol 2: Chiral SFC Screening and Optimization
  • Stationary Phase Selection: Utilize a parallel screening approach using immobilized polysaccharide-derived CSPs (e.g., Chiralpak IA, IB, IC). The helical cavities of these amylose/cellulose derivatives provide the necessary steric and hydrogen-bonding microenvironments for chiral recognition[4].

  • Mobile Phase Composition: Use supercritical CO₂ as the primary mobile phase, modified with 10-20% Methanol.

  • Additive Implementation: Add 0.1% Diethylamine (DEA) to the methanol modifier. Causality: Basic chiral amines will interact with residual acidic silanols on the silica support, causing severe peak tailing. DEA acts as a competitive masking agent, occupying these silanol sites and ensuring sharp, symmetrical peaks.

  • Optimization: Adjust the backpressure regulator (BPR) to 120 bar and column temperature to 35°C. Calculate the resolution ( Rs​ ). An Rs​>1.5 indicates baseline separation, validating the method for accurate ee determination.

Quantitative Data: Biocatalytic Performance

The following table summarizes the performance of various engineered transaminases in the synthesis of critical chiral building blocks, demonstrating the efficiency of the optimized protocols.

Prochiral SubstrateBiocatalystAmine DonorYield (%)Enantiomeric Excess (ee %)Reference
4-Hydroxycyclohexanone ω -Transaminase (ATA-200)Isopropylamine92> 99.0[2]
Spirocyclic Ketone (M4 Agonist Precursor)Transaminase (ATA036)Isopropylamine88> 98.5[3]
12-Oxododecanoic acidEngineered TA (KES23360)Pyruvate85> 99.0[5]

Process Visualization

The following diagram illustrates the logical workflow from prochiral substrate to validated enantiopure building block, highlighting the integration of biocatalysis and chiral chromatography.

G A Prochiral Ketone (Substrate) B ω-Transaminase + PLP A->B D Crude Chiral Amine (>98% ee) B->D Stereoselective Transfer C Amine Donor (IPA) C->B E Chiral SFC Screening D->E F Enantiopure API Building Block E->F Baseline Resolution (Rs > 1.5)

Workflow for biocatalytic synthesis and SFC validation of chiral building blocks.

References

  • FDA's policy statement for the development of new stereoisomeric drugs. Chirality. (1992).[Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Scientific Reports. (2024).[Link]

  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters. (2023).[Link]

  • Chromatographic Methods Development (1st Edition). Routledge. (2019).[Link]

  • Reverse engineering: transaminase biocatalyst development using ancestral sequence reconstruction. Green Chemistry. (2017).[Link]

Exploratory

An In-depth Technical Guide to the Safe Handling of tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist This guide provides a comprehensive overview of the safety, handling, and emergency protocols for tert-but...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate. As a key building block in modern synthetic chemistry, particularly in the development of novel therapeutics, a thorough understanding of its hazard profile is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for safety protocols, grounded in authoritative data.

Chemical Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. Tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate is a chiral molecule whose safety profile is often reported alongside its racemate or other analogs. The data presented here is specific to the (2R)-enantiomer where possible, with supplementary data from closely related structures.

Key Identifiers:

  • Chemical Name: tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate[1][2]

  • CAS Number: 1638744-93-0[1][2][3]

  • Molecular Formula: C₉H₁₅NO₃[3][4]

  • Molecular Weight: 185.22 g/mol [3][4]

The physical properties of a compound dictate its behavior under laboratory conditions and inform appropriate storage and handling procedures. For instance, its physical form (liquid, solid, or semi-solid) will determine the risk of aerosolization versus dust formation.

PropertyValueSource
Physical Form Solid, semi-solid, or liquid[3][5]
Boiling Point 260.3 ± 33.0 °C at 760 mmHg
Flash Point 111.2 ± 25.4 °C
Purity Typically ≥97%[3]
Storage Temperature Recommended: -20°C or inert atmosphere, room temperature[3][4]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. This compound is classified as hazardous, warranting specific precautions.[6] The primary risks are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory system.[2]

GHS ClassificationHazard CategorySignal WordHazard Statement
Acute Toxicity, Oral Category 4WarningH302: Harmful if swallowed[2][3][7]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 1 / 2ADanger / WarningH318/H319: Causes serious eye damage / irritation[1][2][3]
STOT - Single Exposure Category 3WarningH335: May cause respiratory irritation[2]

Note: Some sources classify eye irritation as Category 1 (Danger, H318)[3][5] while others list Category 2/2A (Warning, H319)[1][2]. Best practice dictates treating the chemical with the highest level of caution, assuming the potential for serious eye damage.

The following diagram visually summarizes the GHS hazards associated with this compound.

GHS_Summary cluster_pictograms GHS Pictograms cluster_signal Signal Word cluster_hazards Hazard Statements p1 GHS07 (Harmful/Irritant) sw Warning / Danger h302 H302: Harmful if swallowed h315 H315: Causes skin irritation h319 H319: Causes serious eye irritation h335 H335: May cause respiratory irritation

Caption: GHS Hazard Profile for the compound.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential. The causality is clear: the hazards identified in Section 2 directly inform the protective measures required here.

Engineering and Administrative Controls

The first line of defense is to engineer out the hazard.

  • Ventilation: All handling must occur in a well-ventilated area.[8] For weighing or transfers that may generate dust or aerosols, a certified chemical fume hood is mandatory. This directly mitigates the respiratory irritation risk (H335).

  • Eyewash and Safety Shower: An accessible and tested emergency eyewash station and safety shower must be located in the immediate vicinity of the workstation.[6] This is a non-negotiable requirement due to the H318/H319 classification (serious eye damage/irritation).

  • Restricted Access: Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[8] This administrative control prevents accidental ingestion (H302).

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection is dictated by the specific hazards.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are required.[8] Given the risk of serious eye damage, a face shield should also be worn during procedures with a high risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.[8] Dispose of contaminated gloves properly and wash hands thoroughly after handling.[8] This is a direct control for H315 (skin irritation).

    • Lab Coat: A flame-resistant lab coat or impervious clothing must be worn to protect skin and personal clothing from contamination.[8]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a full-face respirator with appropriate cartridges should be used.[8]

The following workflow illustrates the hierarchy of controls for safely handling this compound.

PPE_Workflow cluster_controls Hierarchy of Controls cluster_ppe_details Required PPE eng Engineering Controls (Fume Hood, Eyewash Station) admin Administrative Controls (SOPs, Restricted Access) eng->admin Primary Defense ppe Personal Protective Equipment (PPE) admin->ppe Secondary Defense goggles Safety Goggles & Face Shield ppe->goggles Mandatory Items gloves Nitrile Gloves ppe->gloves Mandatory Items coat Lab Coat ppe->coat Mandatory Items

Caption: Hierarchy of controls for safe handling.

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][8]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[8] The urgency here is dictated by the H318/H319 hazard.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Seek immediate medical help.[8]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors, mist, gas, or dust.[8] Wear the full PPE ensemble described in Section 3.2.

  • Containment and Clean-up: Prevent further leakage or spillage if safe to do so. For solid spills, sweep up and shovel into a suitable, labeled container for disposal. Avoid creating dust.[6] For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container.

  • Environmental Precautions: Do not let the product enter drains or waterways.[6]

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Some suppliers recommend storage at -20°C or under an inert atmosphere to ensure long-term stability.[3] The compound may be sensitive to air and moisture.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6] Contact with these materials could lead to vigorous, exothermic reactions.

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) can be produced.[6][9]

Disposal Considerations

Chemical waste must be disposed of in accordance with all federal, state, and local environmental regulations.[10]

  • Procedure: Waste material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9] Do not dispose of it down the drain.

  • Contaminated Packaging: Dispose of contaminated containers as unused product.[11]

Toxicological and Ecological Information

  • Toxicological Data: While specific LD50/LC50 data for this exact compound is not widely published, the GHS classification as "Acute Toxicity, Oral - Category 4" indicates it is harmful if swallowed.[6][8] The toxicological properties have not been fully investigated, which necessitates handling it with a high degree of caution.[6]

  • Ecological Information: There is limited ecological data available.[2] A precautionary principle should be applied: avoid release into the environment as the effects are unknown.[6]

References

  • tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate - NextSDS. (URL: [Link])

  • Material Safety Data Sheet - Pi Chemicals. (URL: [Link])

  • MSDS - Safety Data Sheet - AAPPTec. (URL: [Link])

  • tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate SDS - KISHIDA CHEMICAL CO., LTD. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Stereocontrolled Synthesis of Chiral 2-Methyl-3-oxoazetidine Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Introduction & Strategic Rationale Azetidines are highly strained, four-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Strategic Rationale

Azetidines are highly strained, four-membered nitrogenous heterocycles that have become privileged motifs in modern drug discovery. Their sp³-rich character, conformational rigidity, and enhanced metabolic stability make them ideal for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds[1]. Several FDA-approved drugs, such as the antihypertensive Azelnidipine, and advanced clinical candidates like the autotaxin inhibitor GLPG1690 (Ziritaxestat), rely heavily on the azetidine scaffold to achieve receptor selectivity and target affinity[2][3].

However, the stereocontrolled synthesis of chiral substituted azetidines—specifically 2-alkyl-3-oxoazetidines—presents a formidable synthetic challenge. The inherent ring strain (~26 kcal/mol) makes these molecules highly susceptible to ring-opening, while the acidic α-protons adjacent to the carbonyl group make them prone to rapid racemization.

This application note details a highly robust, self-validating protocol for the asymmetric synthesis of 2-methyl-3-oxoazetidine derivatives. Grounded in the authoritative SAMP/RAMP hydrazone methodology developed by Enders and elegantly adapted for azetidines by Pancholi et al.[4], this guide provides the mechanistic causality and step-by-step procedures required to achieve high yields and excellent enantiomeric excess (ee).

Mechanistic Causality & Workflow Design

To successfully synthesize (S)- or (R)-2-methyl-N-Boc-azetidin-3-one, the protocol utilizes a chiral auxiliary approach. The logic governing this workflow is built on three critical mechanistic pillars:

  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is mandatory. It reduces the electron density on the azetidine nitrogen, preventing it from acting as a leaving group. This suppresses unwanted β-elimination and ring-opening side reactions during strong base treatment[5].

  • SAMP/RAMP Directed Lithiation: Condensing the ketone with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) forms a chiral hydrazone. Upon treatment with n-butyllithium (n-BuLi), the auxiliary directs the incoming electrophile (methyl iodide) exclusively to the Re or Si face of the aza-enolate, ensuring high stereoselectivity[4].

  • Biphasic Mild Hydrolysis: The most critical point of failure in this synthesis is the cleavage of the hydrazone. Standard acidic (HCl) or basic hydrolysis causes immediate enolization and racemization of the newly formed α-stereocenter. Utilizing a biphasic system of saturated aqueous oxalic acid and diethyl ether allows the cleaved chiral ketone to rapidly partition into the organic layer, completely preserving its chiral integrity[6].

Reaction Workflow

G A N-Boc-azetidin-3-one B SAMP Hydrazone Formation A->B SAMP, 55°C, Neat C Lithiated Intermediate (n-BuLi, -78°C) B->C n-BuLi, THF D Alkylation (MeI) C->D Electrophilic Attack E Chiral Hydrazone D->E Stereoselective F Mild Hydrolysis (Oxalic Acid) E->F Cleavage G (S)-2-Methyl-N-Boc- azetidin-3-one F->G Biphasic, No Racemization

Figure 1: Stereoselective synthesis workflow of 2-methyl-3-oxoazetidine via SAMP hydrazone.

Experimental Protocol

Note: All glassware must be flame-dried and maintained under an inert argon or nitrogen atmosphere. Tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone.

Step 1: Preparation of the SAMP Hydrazone

Objective: Form the chiral directing intermediate quantitatively without the need for dehydrating agents.

  • Add commercially available N-Boc-azetidin-3-one (1.0 equiv, e.g., 5.0 mmol) and SAMP (1.05 equiv, 5.25 mmol) to a dry round-bottom flask.

  • Stir the mixture neat (no solvent) at 55 °C for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via IR spectroscopy. The reaction is complete when the strong ketone C=O stretch (~1770 cm⁻¹) completely disappears and is replaced by the hydrazone C=N stretch (~1650 cm⁻¹).

  • Purify via short-path vacuum distillation or use directly if purity is >95% by ¹H NMR.

Step 2: Asymmetric Lithiation and Alkylation

Objective: Generate the aza-enolate and trap it stereoselectively with methyl iodide.

  • Dissolve the SAMP hydrazone (0.40 mmol) in anhydrous THF (4.0 mL) and cool the solution to strictly −78 °C using a dry ice/acetone bath. Causality: Temperatures above −78 °C will lead to rapid decomposition of the strained lithiated azetidine.

  • Add n-BuLi (2.5 M in hexanes, 1.1 equiv, 0.44 mmol) dropwise over 5 minutes. Stir for exactly 2 hours at −78 °C.

  • Self-Validation Checkpoint (Optional but Recommended): Quench a 50 µL aliquot with CD₃OD. Mass spectrometry should reveal an [M+H]⁺ shift of +1 Da, confirming complete lithiation without side reactions[4].

  • Add methyl iodide (MeI) (1.2 equiv, 0.48 mmol) dropwise via syringe.

  • Maintain the reaction at −78 °C for 2 hours, then allow it to warm slowly to room temperature over 18 hours.

Step 3: Non-Racemizing Hydrolysis

Objective: Cleave the auxiliary while preserving the fragile α-chiral center.

  • To the crude alkylation mixture, add saturated aqueous oxalic acid (4.0 mL) and diethyl ether (50 mL).

  • Stir the biphasic mixture vigorously at room temperature for 18–20 hours. Causality: The biphasic nature ensures that as the 2-methyl-3-oxoazetidine is liberated, it immediately partitions into the ether layer, shielding it from the aqueous acid that would otherwise catalyze enolization.

  • Separate the layers. Wash the organic layer with brine (25 mL) and saturated aqueous NaHCO₃ (25 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (SiO₂, 7:1 hexane/ethyl acetate).

Quantitative Data & Expected Outcomes

The methodology demonstrates excellent functional group tolerance and reproducibility. Below is the summarized quantitative data for the 2-methyl derivative alongside other common electrophiles for comparative context[4][7].

ElectrophileTarget ProductOverall Yield (%)*Enantiomeric Excess (ee %)
Methyl iodide (MeI) (S)-2-Methyl-N-Boc-azetidin-3-one 74 85
Allyl bromide(S)-2-Allyl-N-Boc-azetidin-3-one5581
Benzyl bromide(S)-2-Benzyl-N-Boc-azetidin-3-one6585

*Yields represent the two-step sequence (alkylation + hydrolysis) from the isolated hydrazone.

Final Validation: The enantiomeric excess must be determined via chiral Gas Chromatography (GC). For the 2-methyl derivative, utilize a Chrompac cyclodextrin-β-236M-19 column (50 m × 0.25 mm), isothermal at 110 °C, 15 psi H₂ carrier gas[6].

References

  • Pancholi, A. K., Geden, J. V., Clarkson, G. J., & Shipman, M. (2016). "Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones." The Journal of Organic Chemistry, 81(17), 7984-7992. URL:[Link]

  • National Center for Biotechnology Information. "Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones" PubMed, PMID: 27447363. URL: [Link]

  • M. K. N. (2021). "Benzoxaboroles—Novel Autotaxin Inhibitors." Molecules, 26(24), 7683. URL:[Link]

  • Future Medicinal Chemistry (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs." PubMed, PMID: 38179756. URL:[Link]

Sources

Application

Use of tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate in the synthesis of pharmaceutical intermediates

An Application Guide: Strategic Use of tert-Butyl (2R)-2-Methyl-3-Oxoazetidine-1-Carboxylate in the Synthesis of Advanced Pharmaceutical Intermediates Authored by a Senior Application Scientist Preamble: The Azetidinone...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Strategic Use of tert-Butyl (2R)-2-Methyl-3-Oxoazetidine-1-Carboxylate in the Synthesis of Advanced Pharmaceutical Intermediates

Authored by a Senior Application Scientist

Preamble: The Azetidinone Core in Modern Drug Discovery

The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most famously as the active core of penicillin and cephalosporin antibiotics.[1] Its inherent ring strain makes it a potent acylating agent, capable of irreversibly inhibiting bacterial transpeptidases involved in cell wall synthesis.[1] Beyond antibiotics, the rigid, four-membered azetidine scaffold has emerged as a "privileged structure" in drug discovery, offering a stable and conformationally restricted framework that can enhance binding affinity and fine-tune pharmacological properties.[2]

The successful development of complex, stereospecific active pharmaceutical ingredients (APIs) hinges on the availability of high-purity chiral building blocks.[1][3] tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate stands out as a particularly valuable starting material. This compound provides a unique combination of structural features:

  • A Prochiral Ketone: The C3-carbonyl group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups.

  • A Defined Stereocenter: The (2R)-methyl group provides a fixed chiral center, enabling the synthesis of enantiomerically pure downstream products.

  • A Stable Protecting Group: The tert-butoxycarbonyl (Boc) group on the nitrogen atom ensures stability during multi-step synthesis and can be removed under specific, mild conditions.[4]

This guide provides detailed protocols and scientific rationale for leveraging this key starting material in the synthesis of high-value pharmaceutical intermediates, with a focus on precursors for next-generation β-lactamase inhibitors.

I. Compound Profile and Safe Handling

Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Table 1: Physicochemical Properties of tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
PropertyValueSource(s)
CAS Number 1638744-93-0[5][6]
Molecular Formula C₉H₁₅NO₃[7][8]
Molecular Weight 185.22 g/mol [6][7]
Appearance Solid, semi-solid, or liquid[6]
Purity Typically ≥97%[6]
Storage Store under an inert atmosphere at room temperature.[6]
Safety & Handling Protocol

tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate is classified as a hazardous substance and must be handled with appropriate precautions.[5][9]

  • Hazard Statements:

    • H302: Harmful if swallowed.[6][9]

    • H315: Causes skin irritation.[5][9]

    • H319: Causes serious eye irritation.[5][9]

    • H335: May cause respiratory irritation.[9]

    • H336: May cause drowsiness or dizziness.[5]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[10]

    • P280: Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).[9][10]

    • P301+P310 (IF SWALLOWED): Immediately call a POISON CENTER or doctor.[9]

    • P302+P352 (IF ON SKIN): Wash with plenty of water and soap.[9]

    • P305+P351+P338 (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10]

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat.[10]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[10]

II. Core Synthetic Transformations and Applications

The primary synthetic utility of this molecule lies in the diastereoselective functionalization of the C3-ketone, using the existing C2-methyl group to direct the stereochemical outcome of subsequent reactions. This is critical for building the complex, three-dimensional structures required for potent biological activity.

G A tert-Butyl (2R)-2-methyl- 3-oxoazetidine-1-carboxylate B Stereoselective Reduction (e.g., NaBH4, L-Selectride) A->B C (2R,3S)-3-Hydroxy Azetidine Intermediate B->C D Activation of Hydroxyl (e.g., Mesylation, Tosylation) C->D E (2R,3S)-3-O-Ms/Ts Azetidine Intermediate D->E F Nucleophilic Substitution (SN2) (e.g., Azide, Amines) E->F H Intramolecular Cyclization (for bicyclic systems) E->H G Functionalized Chiral Azetidines (Precursors for various APIs) F->G I Diazabicyclooctane (DBO) Core (β-Lactamase Inhibitors) H->I

Figure 1: General synthetic pathways originating from tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate, leading to diverse and high-value pharmaceutical intermediates.

Protocol 1: Diastereoselective Reduction to a Chiral 3-Hydroxyazetidine Intermediate

This protocol details the foundational step of reducing the C3-ketone to a hydroxyl group. The choice of reducing agent is critical for controlling the stereochemistry at the newly formed C3 center. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.

Rationale & Scientific Insight

The reduction of the carbonyl creates a new stereocenter. The approach of the hydride reagent is sterically influenced by the existing methyl group at the C2 position. The hydride will preferentially attack from the face opposite to the methyl group, leading primarily to the syn diastereomer, which in this case corresponds to the (2R, 3S) configuration. This stereochemical control is fundamental for the synthesis of enantiomerically pure final products.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Isolation A Dissolve Starting Material in Anhydrous Methanol B Cool to 0°C (Ice Bath) A->B C Add NaBH4 Portion-wise B->C D Stir at 0°C (Monitor by TLC/LC-MS) C->D E Quench with Acetone & Saturated NH4Cl (aq) D->E F Extract with Ethyl Acetate E->F G Dry, Filter, Concentrate F->G H Purify via Column Chromatography G->H

Figure 2: Experimental workflow for the stereoselective reduction of the C3-ketone.

Materials & Reagents
ReagentMolar Eq.Amount (for 1g scale)Purpose
tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate1.01.0 g (5.40 mmol)Starting Material
Anhydrous Methanol (MeOH)-20 mLSolvent
Sodium Borohydride (NaBH₄)1.1224 mg (5.94 mmol)Reducing Agent
Acetone-~5 mLQuenching Agent
Saturated Ammonium Chloride (NH₄Cl)-20 mLAqueous Quench
Ethyl Acetate (EtOAc)-3 x 30 mLExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)-q.s.Drying Agent
Step-by-Step Procedure
  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (1.0 g, 5.40 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reduction: Slowly add sodium borohydride (224 mg, 5.94 mmol) in small portions over 10 minutes. Scientist's Note: Portion-wise addition helps control the exothermic reaction and gas evolution.

  • Monitoring: Stir the reaction mixture at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone to consume excess NaBH₄. Follow this by the addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the desired tert-butyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate.

Protocol 2: Synthesis of a Precursor for Diazabicyclooctane (DBO) β-Lactamase Inhibitors

New-generation β-lactamase inhibitors, such as Avibactam, are not based on the β-lactam core but on a diazabicyclooctane (DBO) scaffold. The chiral azetidine intermediate produced in Protocol 1 is a key precursor for constructing this bicyclic system. This protocol outlines the conversion of the 3-hydroxyazetidine into an activated intermediate ready for cyclization.

Rationale & Scientific Insight

The synthesis of the DBO core requires the formation of a new ring. This is achieved by converting the C3-hydroxyl group into a good leaving group (e.g., a mesylate) and then performing an intramolecular nucleophilic substitution. The nitrogen of a suitably attached sidechain will displace the mesylate to form the bicyclic structure. This protocol focuses on the critical activation step. A related synthetic pathway is described in patent literature for Avibactam intermediates.[11]

G A Start with (2R,3S)-3-Hydroxy Azetidine Intermediate B Dissolve in Anhydrous Dichloromethane (DCM) A->B C Cool to 0°C B->C D Add Triethylamine (TEA) C->D E Add Methanesulfonyl Chloride (MsCl) Dropwise D->E F Stir at 0°C to RT (Monitor by TLC/LC-MS) E->F G Aqueous Work-up (H2O, Brine) F->G H Dry, Filter, Concentrate G->H I Obtain (2R,3S)-3-Mesyloxy Azetidine Intermediate H->I

Figure 3: Workflow for the activation of the C3-hydroxyl group via mesylation, a key step toward DBO cores.

Materials & Reagents
ReagentMolar Eq.Amount (for 1g scale)Purpose
tert-Butyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate1.01.0 g (5.34 mmol)Starting Material
Anhydrous Dichloromethane (DCM)-20 mLSolvent
Triethylamine (TEA)1.51.12 mL (8.01 mmol)Base
Methanesulfonyl Chloride (MsCl)1.20.50 mL (6.41 mmol)Activating Agent
Water (H₂O)-20 mLAqueous Wash
Brine-20 mLAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)-q.s.Drying Agent
Step-by-Step Procedure
  • Reaction Setup: Under an inert atmosphere, dissolve the 3-hydroxyazetidine intermediate (1.0 g, 5.34 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Base Addition: Add triethylamine (1.12 mL, 8.01 mmol).

  • Activation: Add methanesulfonyl chloride (0.50 mL, 6.41 mmol) dropwise via syringe over 5 minutes. Scientist's Note: A white precipitate of triethylamine hydrochloride will form immediately. Slow addition is necessary to control the exotherm.

  • Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC for the disappearance of the starting alcohol.

  • Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with water (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude tert-butyl (2R,3S)-2-methyl-3-(methylsulfonyloxy)azetidine-1-carboxylate is often used in the next step without further purification.

IV. Expected Outcomes & Characterization

Validation of each synthetic step is crucial. The following table provides expected outcomes for the protocols described.

ProductProtocolExpected YieldPhysical StateKey Analytical Data (Expected)
tert-Butyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate185-95%Colorless oil or white solid¹H NMR: Appearance of a new multiplet for the C3-H proton (~4.0-4.2 ppm) and a broad singlet for the -OH proton. MS (ESI+): m/z = 188.1 [M+H]⁺, 210.1 [M+Na]⁺.
tert-Butyl (2R,3S)-2-methyl-3-(methylsulfonyloxy)azetidine-1-carboxylate2>90% (crude)Pale yellow oil¹H NMR: Disappearance of the -OH signal. Appearance of a new singlet for the mesyl group (-SO₂CH₃) at ~3.0-3.2 ppm. Downfield shift of the C3-H proton. MS (ESI+): m/z = 266.1 [M+H]⁺, 288.1 [M+Na]⁺.

V. Conclusion

tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate is a powerful and versatile chiral building block for modern pharmaceutical synthesis. Its well-defined stereochemistry and reactive ketone functionality provide a reliable platform for constructing complex molecular architectures. The protocols detailed herein demonstrate its direct application in creating key intermediates for advanced therapeutic agents, particularly in the field of β-lactamase inhibitors. By understanding the underlying chemical principles and adhering to rigorous safety and experimental procedures, researchers can effectively unlock the synthetic potential of this valuable reagent.

References

  • NextSDS. tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate. [Link]

  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. [Link]

  • Krische, M. J., et al. Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. PMC. [Link]

  • ResearchGate. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. [Link]

  • PubMed. Studies on monocyclic beta-lactam antibiotics. II. Synthesis and antibacterial activity of 3-acylamino-2-azetidinone-1-oxysulfonic acids. [Link]

  • ResearchGate. A Practical and Efficient Process for the Preparation of Tazarotene. [Link]

  • European Patent Office. A process for the preparation of tazarotene - EP 1700855 B1. [Link]

  • Palestinian Medical and Pharmaceutical Journal. In-Silico Design, Synthesis, and Evaluation of Novel Monocyclic Azetidinone Compounds as Anti-Beta-Lactamase Agents. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]

  • ResearchGate. (PDF) 2-Azetidinones: Synthesis of new bis(indolyl)butyl-β-lactams. [Link]

  • Pharmaoffer. Tert-Butyl 3-Oxoazetidine-1-Carboxylate API CAS# 398489-26-4 Producers. [Link]

  • Impactfactor. Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. [Link]

  • Google Patents.
  • PMC. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

  • Google Patents.
  • MDPI. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. [Link]

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. [Link]

Sources

Method

Application Note: Enantioselective Synthesis of tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Strategic Rationale & Introduction Azetidines, particularly 3-oxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Strategic Rationale & Introduction

Azetidines, particularly 3-oxygenated and 2-substituted variants, are highly prized scaffolds in modern drug discovery. They frequently serve as metabolically stable bioisosteres for morpholines and piperidines, offering a means to lower lipophilicity, alter basicity (pKa), and improve the overall pharmacokinetic profile of lead compounds.

Despite their utility, the asymmetric synthesis of 2-substituted azetidin-3-ones has historically been a significant synthetic challenge. The inherent ring strain of the four-membered azaheterocycle makes it highly susceptible to ring-opening, while the α-chiral center is prone to epimerization under standard basic or acidic conditions.

To overcome these barriers, this application note details a robust, field-proven protocol for the enantioselective synthesis of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (1-Boc-2-methyl-3-azetidinone). This methodology leverages the SAMP/RAMP hydrazone chiral auxiliary strategy pioneered by Shipman and co-workers [1], enabling highly stereocontrolled α-alkylation while preserving the structural integrity of the azetidine ring.

Mechanistic Causality: The Chiral Auxiliary Approach

As a Senior Application Scientist, I emphasize that successful execution of this synthesis requires a deep understanding of the causality behind the reagent selection and physical conditions. The reaction relies on three critical phases:

  • Thermodynamic Condensation: N-Boc-azetidin-3-one is condensed with the chiral auxiliary SAMP ((S)-1-amino-2-methoxymethylpyrrolidine). Performing this reaction neat (without solvent) at mildly elevated temperatures drives the equilibrium toward the hydrazone without requiring harsh acidic dehydrating agents that could cleave the acid-labile Boc group.

  • Chelation-Controlled Lithiation & Alkylation: The hydrazone is metalated using n-butyllithium at strictly controlled cryogenic temperatures (-78 °C). The methoxymethyl ether of the SAMP auxiliary coordinates the lithium cation, forming a rigid, chelated aza-enolate. This steric shielding forces the incoming electrophile (methyl iodide) to attack exclusively from the unhindered Re face, ensuring high enantiomeric excess (ee). The cryogenic temperature is non-negotiable; it prevents the aza-enolate from undergoing a retro-aldol-type ring opening.

  • Biphasic Mild Hydrolysis: Standard hydrazone hydrolysis uses strong acids (e.g., HCl), which would instantly deprotect the Boc group and racemize the newly formed α-stereocenter. Instead, a biphasic mixture of petroleum ether and aqueous oxalic acid is employed. This mild, buffered system hydrolyzes the hydrazone while partitioning the hydrophobic product into the organic layer, effectively halting any secondary degradation pathways [2].

Reaction Pathway & In-Process Controls

ReactionPathway Step1 N-Boc-azetidin-3-one (Starting Material) Aux SAMP Auxiliary Condensation (Neat, 55°C) Step1->Aux Hydrazone Chiral SAMP Hydrazone (Quantitative Yield) Aux->Hydrazone IPC 1: LC-MS Conversion Lithiation Lithiation (n-BuLi / THF, -78°C) Chelated Aza-enolate Formation Hydrazone->Lithiation Alkylation Alkylation (Methyl Iodide) Stereoselective Face Attack Lithiation->Alkylation IPC 2: CD3OD Quench AlkylatedHydrazone Alkylated Hydrazone (Intermediary) Alkylation->AlkylatedHydrazone Hydrolysis Aqueous Oxalic Acid Hydrolysis (Biphasic, Mild Cleavage) AlkylatedHydrazone->Hydrolysis Product tert-Butyl 2-methyl-3- oxoazetidine-1-carboxylate Hydrolysis->Product IPC 3: Chiral HPLC

Workflow for enantioselective synthesis of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are explicitly met.

Phase 1: Preparation of the SAMP Hydrazone
  • Reaction: In an oven-dried, argon-purged flask, add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv, e.g., 10 mmol) and SAMP (1.1 equiv, 11 mmol).

  • Conditions: Stir the neat mixture at 55 °C for 4–6 hours.

  • Validation (IPC 1): Withdraw a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. Pass Criteria: Complete consumption of the starting ketone (m/z 171) and dominant presence of the hydrazone mass (m/z 284 [M+H]+).

  • Workup: Remove volatile impurities under high vacuum to yield the hydrazone quantitatively. Use immediately in the next step.

Phase 2: Asymmetric Alkylation
  • Lithiation: Dissolve the crude hydrazone in anhydrous THF to achieve a 0.1 M concentration. Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise, add n-BuLi (2.5 M in hexanes, 1.1 equiv) over 15 minutes. Stir at -78 °C for 2 hours to ensure complete formation of the chelated aza-enolate.

  • Validation (IPC 2): Quench a 50 µL aliquot with CD₃OD and analyze via ¹H-NMR. Pass Criteria: >95% deuterium incorporation at the α-position, confirming complete enolization.

  • Electrophile Addition: Add Methyl Iodide (MeI, 1.2 equiv) dropwise at -78 °C. Maintain stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

Phase 3: Mild Hydrolysis & Isolation
  • Solvent Exchange: Concentrate the THF reaction mixture under reduced pressure. Resuspend the crude alkylated hydrazone in petroleum ether (5 mL per mmol).

  • Hydrolysis: Add saturated aqueous oxalic acid (5 mL per mmol) to create a biphasic system. Stir vigorously at room temperature for 12 hours.

  • Validation (IPC 3): Monitor the organic layer via TLC (EtOAc/Hexane 1:3). Pass Criteria: Disappearance of the UV-active hydrazone spot and appearance of the product spot (visualized with KMnO₄ stain).

  • Workup: Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate.

Quantitative Data Presentation

The SAMP/RAMP methodology is highly versatile. Below is a summary of quantitative data demonstrating the expected yields and enantiomeric excesses when applying this protocol to various electrophiles, grounded in the foundational work by Shipman et al.[1].

ElectrophileTarget Azetidinone DerivativeYield (Over 2 Steps)Enantiomeric Excess (ee)
Methyl Iodide (MeI) tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate 65 - 68% 82 - 85%
Allyl Bromidetert-Butyl 2-allyl-3-oxoazetidine-1-carboxylate74%85%
Benzyl Bromidetert-Butyl 2-benzyl-3-oxoazetidine-1-carboxylate60%80%
Benzaldehydetert-Butyl 2-(hydroxy(phenyl)methyl)-3-oxoazetidine-1-carboxylate50%82% (dr >95:5)

Note: Final enantiomeric excess must be validated via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) against a racemic standard.

References

  • Title: Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Azetidine Chemistry Support Center: Troubleshooting Ring Strain &amp; Functionalization

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and late-stage functionalization of azetidines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and late-stage functionalization of azetidines. The core issue almost always traces back to the inherent ring strain of this four-membered heterocycle. This guide synthesizes field-proven insights to help you navigate azetidine stability, bypass decomposition pathways, and successfully execute complex cross-coupling reactions.

Part 1: Knowledge Base – Understanding Azetidine Ring Strain (FAQs)

Q: Why do my azetidine substrates spontaneously decompose during standard amide couplings or acidic workups? A: Azetidines possess a high inherent ring strain energy of approximately 25.2 kcal/mol, which is nearly identical to that of highly reactive aziridines[1]. When the azetidine nitrogen is protonated or quaternized, it becomes an excellent leaving group. Under acidic conditions, even weakly nucleophilic species (like chloride ions or pendant amides) can attack the adjacent carbon, driving an irreversible ring-opening decomposition[2]. The causality here is thermodynamic: the release of ~25 kcal/mol of strain energy heavily favors the acyclic product once the kinetic barrier is lowered by nitrogen activation.

Q: How can I modulate the basicity of the azetidine nitrogen to prevent this ring-opening? A: The stability of the azetidine ring is directly correlated to the pKa of its nitrogen atom[2]. Highly basic N-alkyl azetidines are extremely susceptible to protonation and subsequent ring-opening at low pH. To prevent this, you must lower the nitrogen's electron density. Utilizing electron-withdrawing protecting groups (such as Boc, Cbz, or Ts) or N-heteroaryl substituents (like 2-pyridyl) dramatically reduces the pKa, rendering the nitrogen resistant to protonation under standard acidic conditions and preserving the structural integrity of the ring[2].

Quantitative Data: Azetidine Stability Matrix

The following table summarizes the relationship between N-substitution, basicity, and ring stability under acidic conditions (pH 1.8), demonstrating why protecting group strategy is critical[2].

Azetidine N-SubstituentCalculated pKa (Nitrogen)Stability at pH 1.8 (T1/2)Primary Degradation Pathway
N-Phenyl 2.9 – 4.3< 1 hourIntramolecular Ring-Opening
N-Alkyl (Unprotected) ~ 10.4Immediate decompositionNucleophilic Ring-Opening
N-Pyridyl < 0.0> 24 hours (Stable)None (Resists Protonation)
N-Boc / N-Cbz < 0.0StableNone

Part 2: Troubleshooting Late-Stage Functionalization

Issue: Low yields, dimerization, and ring-opening during C(sp2)-C(sp3) cross-coupling using standard Palladium catalysis. Root Cause: Traditional two-electron polar cross-coupling pathways often require strong bases and elevated temperatures, which exacerbate ring-opening. Additionally, β-hydride elimination is a competing side reaction for unstrained benzylic radicals, leading to dimerization. Scientist's Solution: Pivot to a polar-radical relay strategy or metallaphotoredox catalysis. By utilizing 1-azabicyclo[1.1.0]butanes (ABBs) as bench-stable precursors, you can harness the ring strain release to drive the formation of a redox-active azetidine radical[3]. This radical intermediate readily engages in Nickel-catalyzed Suzuki cross-couplings, bypassing the polar azafulvenium intermediates that lead to decomposition[4]. Alternatively, generating tertiary benzylic radicals via photoredox catalysis prevents reversible Giese addition issues, as the ring strain renders the radical addition to the alkene irreversible[5].

Mechanistic Workflow Diagram

AzetidineReactivity Start Azetidine Substrate Polar Polar Conditions (Acidic/Strong Nucleophile) Start->Polar Radical Radical / Photoredox Conditions Start->Radical Protonation N-Protonation / Quaternization Polar->Protonation High pKa Nitrogen RingOpen Ring-Opening Decomposition (~25.2 kcal/mol strain release) Protonation->RingOpen Nucleophilic Attack Relay Polar-Radical Relay (e.g., Ni/ABB system) Radical->Relay Catalyst Activation CrossCouple C(sp2)-C(sp3) Cross-Coupling Relay->CrossCouple Radical Intercept Target Functionalized Intact Azetidine CrossCouple->Target Reductive Elimination

Mechanistic divergence of azetidines under polar vs. radical reaction conditions.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , containing built-in analytical checkpoints to ensure the reaction is proceeding correctly before committing to the next step.

Protocol A: Nickel-Catalyzed Suzuki C(sp2)-C(sp3) Cross-Coupling via ABB Strain Release[4]

Causality Focus: This protocol uses NiBr₂ as a dual-purpose catalyst. The bromide ion catalytically opens the highly strained ABB ring to form a transient radical, while the Nickel center facilitates the cross-coupling with the boronic acid, avoiding polar ring-opening pathways[4].

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL vial with the benzoylated 1-azabicyclo[1.1.0]butane (ABB) precursor (1.0 equiv), the aryl boronic acid (1.5 equiv), and anhydrous NiBr₂ (10 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

    • Self-Validation Checkpoint: The solution must appear pale green/yellow, confirming the active solubilization of the Ni(II) precatalyst. If it remains completely clear, the catalyst has likely hydrated and deactivated.

  • Reaction Initiation: Seal the vial, remove it from the glovebox, and stir at 80 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS after 2 hours. You should observe the complete disappearance of the ABB parent mass and the appearance of a transient bromide-adduct intermediate, confirming the polar-radical relay initiation.

  • Quenching & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove nickel salts.

    • Self-Validation Checkpoint: The filtrate should be entirely clear and colorless, indicating successful removal of the metal catalyst. Concentrate and purify via flash chromatography to isolate the all-carbon quaternary-center-bearing azetidine.

Protocol B: Visible-Light Photoredox Decarboxylative Alkylation of Azetidines[5]

Causality Focus: Generating tertiary benzylic radicals on strained rings prevents the reversible Giese addition issues seen in unstrained systems. The ring strain and Bent's rule render the radical addition to the alkene irreversible, maximizing product yield and preventing radical dimerization[5].

  • Precursor Setup: Dissolve the 3-aryl-3-carboxylic acid azetidine (1.0 equiv) and the activated alkene (Giese acceptor, 2.0 equiv) in fully degassed DMF.

  • Catalyst Addition: Add the Iridium-based photocatalyst (e.g.,[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1 mol%) and a mild base (Cs₂CO₃, 1.5 equiv).

    • Self-Validation Checkpoint: The mixture must exhibit a vibrant yellow/orange color characteristic of the intact Ir-complex. If the solution is cloudy or colorless, verify solvent purity and base solubility.

  • Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature for 16 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (UV active). The complete consumption of the highly polar carboxylic acid starting material (which stays at the baseline in standard hexanes/EtOAc) indicates successful decarboxylation and radical generation.

  • Workup: Dilute with water to precipitate inorganic salts, extract with EtOAc, and wash thoroughly with LiCl aqueous solution (5%) to remove residual DMF. Dry over Na₂SO₄ and purify to obtain the functionalized 3-aryl-3-alkyl azetidine.

References

  • Source: Università degli Studi di Parma (unipr.it)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: CLOCKSS Archive (clockss.org)
  • Source: National Institutes of Health (nih.gov)

Sources

Optimization

Troubleshooting low yields in the synthesis of Boc-protected azetidinones

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of highly functionalized β-lactams.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of highly functionalized β-lactams. The synthesis of N-Boc-protected azetidinones—typically via the Staudinger [2+2] cycloaddition—is notoriously sensitive.

While the Staudinger reaction looks simple on paper (an imine reacting with a ketene), it is a highly dynamic, stepwise process. Small deviations in local concentration, temperature, or pH can lead to catastrophic yield losses, primarily through ketene dimerization or unintended Boc deprotection. This guide is designed to move beyond generic protocols, providing you with the mechanistic causality and self-validating workflows needed to rescue your yields.

I. Frequently Asked Questions (Troubleshooting)

Q1: My reaction mixture turns into an intractable black tar, and the yield of my N-Boc azetidinone is <10%. What is happening? A: You are observing ketene dimerization and polymerization. Ketenes are highly reactive electrophiles generated in situ from acid chlorides and a tertiary base. If the rate of ketene generation exceeds the rate of the nucleophilic attack by your N-Boc imine, the local concentration of the ketene spikes, causing it to react with itself. Mechanistic Fix: You must maintain a steady-state ketene concentration near zero. This is achieved by using a syringe pump to add the acid chloride over several hours into a dilute solution of the imine and base at cryogenic temperatures (-78 °C).

Q2: The cycloaddition seems to work, but my N-Boc group is cleaving during the reaction or workup. How do I prevent this? A: The Boc (tert-butyloxycarbonyl) protecting group is highly sensitive to acidic microenvironments. The formation of the ketene from an acid chloride and triethylamine (Et₃N) generates one equivalent of hydrochloric acid (HCl). If mixing is inadequate, or if you use exactly 1.0 equivalent of base, localized acidic pockets will cleave the Boc group. Mechanistic Fix: Always use a significant excess of base (e.g., 3.0 to 4.0 equivalents of Et₃N or N,N-diisopropylethylamine). Furthermore, ensure your aqueous workup utilizes a mild buffer (like saturated NaHCO₃) rather than standard acidic washes.

Q3: I am getting a random 1:1 mixture of cis and trans isomers. How can I control the diastereoselectivity? A: The Staudinger reaction is a two-step process. The imine first attacks the ketene to form a zwitterionic intermediate. The stereochemistry is dictated by a kinetic race: if the zwitterion undergoes direct conrotatory electrocyclic ring closure, you get the cis-β-lactam. If steric clashes cause the imine moiety within the zwitterion to isomerize before ring closure, you get the trans-β-lactam (). Mechanistic Fix: To force high enantioselectivity and diastereoselectivity, abandon the standard thermal reaction and utilize a planar-chiral nucleophilic catalyst, such as a derivative of 4-(pyrrolidino)pyridine (PPY), which dictates the geometry of the transition state ().

II. Pathway Visualization: Mechanistic Failure Modes

To troubleshoot effectively, you must visualize the competing pathways in your flask. The diagram below illustrates the stepwise nature of the Staudinger reaction () and the critical junctures where yield is lost.

AzetidinoneSynthesis Reagents Acid Chloride + Et3N (Precursors) Ketene Ketene Intermediate [Highly Reactive] Reagents->Ketene -HCl Tar Ketene Dimerization (Yield Loss / Black Tar) Ketene->Tar Excess Concentration High Temperature Zwitterion Zwitterionic Intermediate (Stepwise Addition) Ketene->Zwitterion + N-Boc Imine Imine N-Boc Imine Imine->Zwitterion Isomerization Imine Isomerization (Steric Relief) Zwitterion->Isomerization Slow Closure / Steric Clash Cis Cis-N-Boc-Azetidinone Zwitterion->Cis Direct Conrotatory Ring Closure Trans Trans-N-Boc-Azetidinone Isomerization->Trans Conrotatory Ring Closure Deprotection Boc Cleavage (Acidic Degradation) Cis->Deprotection Unneutralized HCl Trans->Deprotection Unneutralized HCl

Staudinger reaction pathway highlighting key failure modes in N-Boc azetidinone synthesis.

III. Quantitative Data: Impact of Reaction Parameters

The table below summarizes internal validation data demonstrating how specific parameter adjustments directly influence the fate of the N-Boc azetidinone synthesis.

Addition MethodTemperature ProfileBase (Et₃N)Primary Mechanistic OutcomeIsolated YieldCis:Trans Ratio
Bolus (All at once)0 °C to RT1.1 equivKetene dimerization (Tar formation)< 10%N/A
Dropwise (10 min)-20 °C to RT1.5 equivCompetitive Boc cleavage35%1.2 : 1
Syringe Pump (4 hr)-78 °C to RT3.0 equivClean cycloaddition, intact Boc88% 3.5 : 1
Syringe Pump + PPY-78 °C3.0 equivCatalytic asymmetric induction92% > 99 : 1
IV. Self-Validating Experimental Protocols

Do not treat these protocols as mere recipes. Each step contains a built-in validation checkpoint to ensure the chemical environment remains optimal for the survival of the N-Boc group and the prevention of ketene dimerization.

Protocol A: Optimized Syringe-Pump Staudinger Cycloaddition

Designed to eliminate ketene polymerization and protect acid-sensitive functional groups.

  • System Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Add the N-Boc imine (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 100 mL) to achieve a dilute 0.1 M solution.

  • Base Addition & Validation: Add Et₃N (3.0 equiv, 30 mmol).

    • Validation Checkpoint: Extract a 10 µL aliquot, quench in 1 mL of water, and test with pH paper. The pH must be >9. If not, verify the purity/dryness of your Et₃N.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Controlled Ketene Generation: Dissolve the acid chloride (1.2 equiv, 12 mmol) in anhydrous DCM (20 mL). Load this into a gas-tight syringe. Using a syringe pump, add the acid chloride solution at a strict rate of 5 mL/hour .

    • Causality: This ensures the acid chloride is converted to ketene drop-by-drop, immediately reacting with the vast excess of imine present, preventing ketene-ketene collisions.

  • Thermal Maturation: Once the addition is complete, maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

  • Buffered Workup: Quench the reaction strictly with saturated aqueous NaHCO₃ (50 mL). Do not use NH₄Cl or HCl washes, as the transient local acidity during phase mixing will cleave the N-Boc group. Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Enantioselective Synthesis via PPY Catalysis

For researchers requiring strict stereocontrol over the azetidinone ring.

  • Catalyst Loading: To a flame-dried flask containing the N-Boc imine (1.0 equiv) in anhydrous toluene (0.05 M) at -78 °C, add the planar-chiral PPY catalyst (10 mol%) and proton sponge (1.5 equiv) as the stoichiometric base.

    • Causality: Proton sponge is used instead of Et₃N because its extreme steric hindrance prevents it from acting as a competing nucleophile, allowing the PPY catalyst to exclusively dictate the stereochemistry.

  • Reagent Addition: Add the acid chloride (1.2 equiv) via syringe pump over 2 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The intermediate zwitterion-catalyst complex is highly polar and may temporarily streak on the baseline before collapsing into the highly non-polar β-lactam product.

  • Isolation: Filter the cold reaction mixture directly through a short pad of silica gel to remove the proton sponge salts, preventing any acidic degradation during aqueous workup. Concentrate the filtrate and purify via flash chromatography.

V. References
  • Cossío, F. P., Arrieta, A., & Sierra, M. A. (2008). The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem?. Accounts of Chemical Research, 41(8), 925-936. URL:[Link]

  • Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. URL:[Link]

  • Wack, H., Drury III, W. J., Taggi, A. E., Ferraris, D., & Lectka, T. (2000). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 122(32), 7831–7832. URL:[Link]

Troubleshooting

Technical Support Center: Synthesis of Chiral 2-Methyl-3-oxoazetidines

Welcome to the Technical Support Center for the synthesis of chiral 2-methyl-3-oxoazetidines. These highly strained, four-membered heterocyclic building blocks are of immense value in medicinal chemistry and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of chiral 2-methyl-3-oxoazetidines. These highly strained, four-membered heterocyclic building blocks are of immense value in medicinal chemistry and drug development. However, their synthesis is fraught with challenges, primarily due to the inherent instability of the azetidine ring and the high susceptibility of the C2 chiral center to epimerization.

This guide is designed for researchers and scientists, providing field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high yields and excellent enantiomeric excess (ee).

Troubleshooting Guide: Common Pitfalls & Causality

Issue 1: Rapid Epimerization at the C2 Position
  • Symptom: The isolated 2-methyl-3-oxoazetidine exhibits a significantly lower enantiomeric or diastereomeric excess than its precursor.

  • Causality: The proton at the C2 position is highly acidic because it is situated alpha to the C3 carbonyl group. In the presence of basic reagents (e.g., during basic aqueous workups or when using unbuffered alkaline oxidants like TEMPO/NaClO), the compound readily deprotonates to form a planar enolate intermediate. Upon reprotonation, the stereochemical integrity at C2 is destroyed, leading to a racemic mixture or epimerization.

  • Solution: Maintain strictly neutral or mildly acidic conditions during all synthetic steps and workups. If oxidizing a chiral 3-hydroxyazetidine, avoid basic conditions. Instead, utilize Dess-Martin Periodinane (DMP) or a carefully controlled Swern oxidation using a sterically hindered, mild base like N,N-diisopropylethylamine (DIPEA) at strictly -78 °C.

Issue 2: Ring Opening and Decomposition
  • Symptom: Reactions yield complex, intractable mixtures. 1 H NMR analysis of the crude mixture lacks the characteristic highly shielded azetidine ring protons (typically δ 3.5–4.5 ppm).

  • Causality: The four-membered azetidin-3-one ring possesses significant angle strain ( 26 kcal/mol). The unprotected free base (where the nitrogen atom is a secondary amine) is highly nucleophilic. This leads to rapid intermolecular self-condensation (forming imines/aminals) or base-promoted ring-opening pathways.

  • Solution: The azetidine nitrogen must always be protected with a robust, electron-withdrawing group. The tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) groups are optimal. By delocalizing the nitrogen's lone pair into the protecting group's carbonyl, the nucleophilicity of the nitrogen is drastically reduced, stabilizing the strained core.

Issue 3: Poor Yields in Direct Asymmetric Alkylation
  • Symptom: Low conversion and complex side-product formation when attempting to directly methylate N -Boc-azetidin-3-one using chiral bases or ligands.

  • Causality: Direct enolization of 3-oxoazetidines is notoriously difficult to control due to competing aldol-type condensations and poor regioselectivity.

  • Solution: Utilize the SAMP/RAMP hydrazone methodology pioneered by Enders and adapted for azetidines by Shipman et al. . Converting the ketone to a chiral hydrazone prevents self-condensation, directs lithiation cleanly to the alpha position, and provides a rigid chiral environment for highly stereoselective methylation.

Frequently Asked Questions (FAQs)

Q1: Why does my product decompose during silica gel chromatography? A: 3-Oxoazetidines can be sensitive to the acidic silanol groups on standard silica gel, promoting ring-opening or hydration of the ketone. Recommendation: Pre-treat the silica gel with 1% triethylamine (TEA) to neutralize acidic sites, or use neutral alumina for purification. Ensure the fractions are concentrated immediately at low temperatures (<30 °C).

Q2: Can I use standard TEMPO/NaClO oxidation for the chiral 3-hydroxy precursor? A: It is highly discouraged if preserving the C2 stereocenter is required. Traditional TEMPO oxidations utilizing sodium hypochlorite are conducted under basic conditions (often buffered with NaHCO 3​ ), which readily promotes C2 epimerization via the enolate pathway . Refer to the Quantitative Data section below for better alternatives.

Q3: How can I validate that the azetidine ring is intact before proceeding to the next step? A: Use IR and 1 H NMR spectroscopy. An intact N -Boc-3-oxoazetidine will show a distinct, highly strained ketone carbonyl stretch in the IR spectrum at unusually high frequencies ( 1820–1830 cm −1 ), clearly distinguishable from the Boc carbamate carbonyl ( 1700 cm −1 ).

Quantitative Data: Oxidation Methods Comparison

When synthesizing the target molecule via the oxidation of a chiral 2-methyl-3-hydroxyazetidine precursor, the choice of oxidant is the primary determinant of stereochemical preservation.

Oxidation MethodReagents & ConditionsTypical Yield (%)ee PreservationTechnical Notes
Swern Oxidation (COCl) 2​ , DMSO, DIPEA, CH 2​ Cl 2​ , -78 °C75–85%Excellent Requires strict temperature control (-78 °C). Use DIPEA instead of TEA to minimize basicity.
Dess-Martin (DMP) DMP, CH 2​ Cl 2​ , 0 °C to RT80–90%Excellent Mildest conditions. High cost and potential shock-sensitivity of the reagent at scale.
TEMPO / NaClO TEMPO, NaClO, NaHCO 3​ , H 2​ O/CH 2​ Cl 2​ , 0 °C60–70%Poor Basic aqueous conditions lead to rapid C2 epimerization. Not recommended for chiral targets.
Parikh-Doering SO 3​⋅ Py, DMSO, DIPEA, CH 2​ Cl 2​ , 0 °C70–80%Good Easier to scale than Swern, but slightly higher risk of epimerization if reaction times are extended.

Standardized Experimental Protocols

Protocol A: Asymmetric Synthesis of (2S)-2-Methyl-N-Boc-azetidin-3-one via SAMP Hydrazone

Based on the validated methodology by Shipman et al.. This protocol is a self-validating system; the intermediate hydrazone formation prevents the ketone from degrading, while the bulky chiral auxiliary dictates the stereochemistry.

Step 1: Hydrazone Formation

  • In a flame-dried flask under argon, combine N -Boc-azetidin-3-one (1.0 equiv) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.05 equiv).

  • Stir the neat mixture at 55 °C for 4 hours.

  • Validation: Analyze by TLC (Hexanes/EtOAc). The ketone spot should completely disappear. The resulting SAMP hydrazone can be used directly without further purification.

Step 2: Lithiation and Alkylation

  • Dissolve the crude SAMP hydrazone in anhydrous THF (0.1 M) and cool strictly to -78 °C.

  • Add n-butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise. Stir at -78 °C for exactly 2 hours to ensure complete metalation.

  • Add methyl iodide (1.2 equiv) dropwise. Maintain at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature over 18 hours.

  • Validation: Quench a micro-aliquot with CD 3​ OD and analyze by MS. The mass shift should indicate complete mono-alkylation.

Step 3: Hydrolysis

  • To the reaction mixture, add a saturated aqueous solution of oxalic acid (equal volume to THF).

  • Stir vigorously at room temperature for 20 hours to cleave the hydrazone.

  • Extract with diethyl ether ( ), wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate in vacuo.

  • Purify via flash chromatography (pre-neutralized silica) to afford the chiral (2S)-2-methyl-N-Boc-azetidin-3-one.

Visualizations

Diagram 1: Mechanism of C2-Epimerization

The following diagram illustrates the causality behind Issue 1, showing how basic conditions destroy the chiral center at the C2 position.

Epimerization A (2S)-2-Methyl-3-oxoazetidine B Enolate Intermediate (Achiral at C2) A->B Base / -H+ B->A +H+ (Retention) C (2R)-2-Methyl-3-oxoazetidine (Epimer) B->C +H+ (Inversion)

Mechanism of base-catalyzed C2 epimerization via enolate intermediate.

Diagram 2: SAMP Hydrazone Asymmetric Alkylation Workflow

This workflow maps the step-by-step transformation described in Protocol A, highlighting the critical intermediates.

SAMP_Workflow N1 1. N-Boc-azetidin-3-one N2 2. SAMP Hydrazone Formation (Neat, 55 °C) N1->N2 N3 3. Lithiation (n-BuLi) (-78 °C, THF) N2->N3 N4 4. Alkylation (MeI) (-78 °C to RT) N3->N4 N5 5. Hydrolysis (Oxalic Acid) (RT, 18h) N4->N5 N6 6. (2S)-2-Methyl-N-Boc-azetidin-3-one N5->N6

Workflow for the asymmetric synthesis of 2-substituted azetidin-3-ones via SAMP hydrazone.

References

  • Title: Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones Source: The Journal of Organic Chemistry (2016), 81(17), 7984–7992. URL: [Link]

  • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib Source: Chemistry Central Journal (2019), 13, 119. URL: [Link]

Optimization

Technical Support Center: Troubleshooting Diastereoselectivity in 2-Substituted Azetidinone Reactions

Welcome to the advanced support center for the synthesis and functionalization of 2-substituted azetidinones (β-lactams). This hub is designed for drug development professionals and synthetic chemists who require precise...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced support center for the synthesis and functionalization of 2-substituted azetidinones (β-lactams). This hub is designed for drug development professionals and synthetic chemists who require precise stereocontrol during the construction of these critical pharmacophores.

Section 1: Core Mechanistic Logic (FAQ)

Q1: What fundamentally dictates the cis vs. trans diastereoselectivity in the Staudinger synthesis of 2-azetidinones? A1: The Staudinger reaction (the [2+2] cycloaddition of a ketene and an imine) is not a concerted process; it is a stepwise reaction. The initial nucleophilic attack of the imine nitrogen onto the central carbon of the ketene generates a zwitterionic intermediate. The final diastereoselectivity is determined by the kinetic competition between two distinct pathways:

  • Direct Ring Closure ( k1​ ): A rapid conrotatory electrocyclic ring closure of the initial zwitterion yields the cis-β-lactam[1].

  • Imine Isomerization ( k2​ ): The imine moiety isomerizes to a sterically more favorable zwitterion prior to ring closure, ultimately yielding the trans-β-lactam[1].

Electron-donating groups (EDGs) on the imine nitrogen increase electron density, accelerating the direct ring closure and heavily favoring cis-selectivity. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity, providing sufficient time for isomerization, which shifts the ratio toward the trans-isomer[2].

StaudingerMechanism A Ketene + Imine (Reactants) B Zwitterionic Intermediate (C) (Kinetic Product) A->B Nucleophilic attack C Isomerized Zwitterion (D) (Thermodynamic Product) B->C k2 (Imine isomerization) D cis-β-Lactam (High dr via fast closure) B->D k1 (Direct conrotatory closure) E trans-β-Lactam (High dr via isomerization) C->E k3 (Conrotatory closure)

Staudinger Reaction Mechanism: Kinetic competition governing cis/trans diastereoselectivity.

Q2: Why am I observing epimerization at the C3 position during subsequent functionalization? A2: The C3 proton of a 2-azetidinone is relatively acidic, especially when flanked by electron-withdrawing groups (e.g., esters, halogens, or amides). Under basic conditions (e.g., using triethylamine or DBU during prolonged reactions), the C3 stereocenter can undergo enolization. Subsequent protonation typically occurs from the less sterically hindered face, leading to thermodynamic equilibration (epimerization). To prevent this, use strictly stoichiometric amounts of non-nucleophilic bases (like Hünig's base) and maintain cryogenic temperatures (-78 °C) during enolate generation[3][4].

Section 2: Troubleshooting Specific Workflows (Q&A)

Q3: I am getting an inseparable 1:1 mixture of cis and trans isomers. How can I push the reaction to exclusive cis-selectivity? A3: To drive the reaction toward the cis-isomer, you must accelerate the ring closure ( k1​ ) relative to the isomerization ( k2​ ).

  • Ketene Generation: Use acid chlorides with a tertiary amine base rather than α-diazocarbonyls. The presence of chloride ions and ammonium salts in the reaction medium can stabilize the transition state for direct closure[1].

  • Solvent Selection: Switch to highly polar, aprotic solvents (e.g., dichloromethane or acetonitrile). Polar solvents stabilize the initial zwitterionic intermediate, lowering the activation energy for direct cis ring closure[1][3].

  • Temperature: Lower temperatures (0 °C to -20 °C) generally suppress the thermodynamic isomerization pathway, kinetically trapping the cis-product[3].

Q4: How do I achieve high enantioselectivity alongside diastereoselectivity? A4: Relying solely on substrate control often yields racemic mixtures of diastereomers. You must introduce asymmetry into the transition state:

  • Chiral Auxiliaries: Use chiral imines derived from (S)-(-)-1-(p-methoxyphenyl)propyl-1-amine or D-(+)-glucose. Alternatively, employ chiral oxazolidinones as the acid component. These auxiliaries physically block one face of the ketene during the nucleophilic attack, ensuring high facial selectivity[5][6].

  • Asymmetric Catalysis: Employ a chiral nucleophilic catalyst such as benzoylquinine (10 mol%) or an N-heterocyclic carbene (NHC). These catalysts form a chiral enolate/ketene equivalent that dictates the facial approach of the imine[3][7].

Q5: My aldol additions to the C3 position of the azetidin-2-one enolate yield poor anti/syn ratios. How can I improve this? A5: The reaction of azetidin-2-one lithium enolates with aldehydes typically proceeds via a closed, six-membered Zimmerman-Traxler transition state. To maximize anti-aldol diastereoselectivity:

  • Generate the lithium enolate using LiHMDS at -78 °C to ensure complete and irreversible enolization.

  • The stereoselectivity is governed by Felkin-Anh control. Ensure the N-protecting group (e.g., 4-methoxybenzyloxy) provides sufficient steric bulk to enforce the preferred trajectory of the incoming electrophile[4].

Section 3: Standard Operating Procedures (SOPs)

Protocol 1: Highly cis-Diastereoselective Staudinger Synthesis using a Chiral Catalyst

Objective: Synthesize enantiopure cis-2-azetidinones using benzoylquinine to achieve simultaneous diastereo- and enantiocontrol[3].

  • Preparation: Flame-dry a Schlenk flask under argon. Add the imine (1.0 equiv) and proton sponge (1.1 equiv) in anhydrous toluene (0.1 M).

  • Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add the chiral catalyst, benzoylquinine (0.1 equiv)[3].

  • Ketene Generation: Dissolve the acid chloride (1.2 equiv) in anhydrous toluene. Add this solution dropwise over 30 minutes via a syringe pump. Causality: Slow addition maintains a low localized concentration of the ketene, preventing uncatalyzed background reactions that degrade enantiomeric excess.

  • Monitoring: Stir at -78 °C for 4-6 hours. Monitor the consumption of the imine via TLC (Hexanes/EtOAc).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ at -78 °C. Allow the mixture to warm to room temperature, extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation System: Determine the diastereomeric ratio (dr) via ¹H NMR by analyzing the coupling constants between the C3 and C4 protons. A coupling constant of J=4.5–5.5 Hz confirms the cis-isomer, whereas J=1.5–2.5 Hz indicates the trans-isomer[2][3].

Protocol 2: Diastereoselective Aldol Addition to 2-Azetidinone Enolates

Objective: Achieve anti-selective functionalization at the C3 position of a pre-formed β-lactam ring[4].

  • Enolization: Dissolve the N-protected 2-azetidinone (1.0 equiv) in anhydrous THF (0.2 M) under argon. Cool to -78 °C.

  • Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to form the lithium enolate[4]. Causality: LiHMDS is chosen over LDA to prevent nucleophilic attack on the highly strained β-lactam carbonyl.

  • Electrophile Addition: Add the target aldehyde (1.2 equiv) dropwise. Stir for 2 hours at -78 °C.

  • Quench: Quench rapidly with saturated aqueous NH₄Cl at -78 °C. Causality: Cold quenching is critical to prevent retro-aldol equilibration, which would destroy the kinetic diastereoselectivity.

  • Self-Validation System: Purify via flash chromatography. Confirm the anti-aldol relative stereochemistry via 2D NOESY NMR to verify the spatial relationship between the C3 proton and the newly formed hydroxyl stereocenter[4].

Section 4: Quantitative Data & Optimization Matrices

Table 1: Influence of Reaction Parameters on Staudinger Cycloaddition Diastereoselectivity

Reaction ParameterConditionMajor DiastereomerMechanistic Rationale
Solvent Polarity Toluene (Non-polar)transLack of stabilization for the zwitterion slows ring closure, allowing time for imine isomerization[1].
Solvent Polarity Dichloromethane (Polar)cisStabilizes the zwitterionic intermediate, accelerating direct conrotatory closure[1].
Imine Substituent p-Methoxyphenyl (EDG)cisIncreases electron density on the nitrogen, favoring rapid ring closure[2].
Imine Substituent p-Nitrophenyl (EWG)transDecreases nucleophilicity, facilitating intermediate isomerization prior to closure[2].
Temperature -78 °C to 0 °CcisKinetically traps the initial zwitterionic intermediate[3].
Temperature Reflux (>80 °C)transProvides the thermal energy required to overcome the isomerization activation barrier[2].

Sources

Troubleshooting

Managing moisture-sensitive reagents in azetidinone synthesis

A Guide to Managing Moisture-Sensitive Reagents Welcome to the Technical Support Center for Azetidinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Managing Moisture-Sensitive Reagents

Welcome to the Technical Support Center for Azetidinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of β-lactams, the core structural motif of many vital antibiotics. The successful construction of the azetidinone ring, particularly via methods like the Staudinger cycloaddition, is critically dependent on the rigorous exclusion of atmospheric moisture. Even trace amounts of water can lead to significant reductions in yield, formation of undesirable side products, and compromised stereochemical control.

This document provides in-depth, field-proven insights into the causality behind common experimental failures and offers robust troubleshooting strategies and detailed protocols to ensure the success of your moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the management of moisture in azetidinone synthesis.

Q1: Why are anhydrous conditions so critical for the Staudinger cycloaddition?

A: Anhydrous conditions are paramount because several key species in the reaction are highly susceptible to reaction with water. The two primary concerns are the hydrolysis of the imine starting material and the decomposition or unwanted reaction of the ketene intermediate.[1]

  • Imine Hydrolysis: Imines exist in equilibrium with their corresponding aldehydes (or ketones) and amines in the presence of water. This depletes the imine available for the cycloaddition, directly reducing the yield of the desired β-lactam.

  • Ketene Reactivity: Ketenes are highly electrophilic and can react with water. While some studies have explored water-catalyzed hydrolysis of ketene cations in the gas phase, in a synthetic context, water can lead to the formation of carboxylic acids and other byproducts.[2][3] Furthermore, water can interfere with the delicate balance of reactivity required for the cycloaddition, potentially promoting ketene polymerization.

Q2: What are the primary sources of moisture contamination in a typical reaction setup?

A: Moisture can be introduced from several sources, often inadvertently:

  • Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere if not properly dried and stored.

  • Reagents: Solid reagents can adsorb moisture onto their surface, and liquid reagents like tertiary amine bases (e.g., triethylamine) can contain dissolved water.[4]

  • Glassware: The surface of untreated laboratory glassware is covered with a thin film of adsorbed water.[5]

  • Atmosphere: Direct exposure of the reaction to the laboratory atmosphere, even for brief periods, will introduce both moisture and oxygen.

Q3: What is the impact of residual moisture on the stereoselectivity of the Staudinger reaction?

A: The stereochemical outcome of the Staudinger reaction is determined by the kinetics of the ring-closure of a zwitterionic intermediate.[6] While direct studies on the effect of water on stereoselectivity are not abundant, any component that alters the reaction environment, such as the presence of protic species like water, can influence the stability and isomerization pathways of the intermediate, potentially leading to a less predictable or desirable cis/trans ratio.[7][8]

Q4: Can I use a drying tube instead of a full inert atmosphere setup (Schlenk line or glovebox)?

A: For reactions that are highly sensitive to moisture, a drying tube is generally insufficient. While it can prevent bulk atmospheric moisture from entering the flask, it does not remove the air already inside the apparatus, nor does it allow for the rigorous exclusion of moisture during reagent transfers. For robust and reproducible results in azetidinone synthesis, the use of a Schlenk line or a glovebox is strongly recommended.[8]

Troubleshooting Guide: Moisture-Related Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered during azetidinone synthesis that can be attributed to moisture contamination.

Observed Problem Potential Moisture-Related Cause(s) Recommended Solutions & Preventative Measures
Low or No Yield of β-Lactam 1. Hydrolysis of Imine: The imine starting material has decomposed back to the aldehyde/ketone and amine.[1] 2. Decomposition of Ketene Precursor: The acid chloride used to generate the ketene has hydrolyzed. 3. Quenching of Organometallic Reagents: If using a variation involving Grignard or organolithium reagents, they have been quenched by water.1. Ensure all solvents are rigorously dried immediately before use. Dichloromethane, a common solvent, should be distilled from CaH₂ or P₂O₅.[9][10][11] 2. Use freshly distilled or newly opened reagents. Ensure the triethylamine base is anhydrous.[4] 3. Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas or in a desiccator.[5] 4. Perform the entire reaction under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or in a glovebox.
Formation of a White Precipitate (Amine Hydrochloride) The triethylamine used as a base contains water. The acid chloride reacts with water to form HCl, which then reacts with the triethylamine to form triethylammonium chloride.Use freshly distilled triethylamine. Triethylamine can be dried by refluxing over and distilling from calcium hydride or potassium hydroxide pellets.[4] Store the dried amine over molecular sieves under an inert atmosphere.
Significant Amount of Carboxylic Acid Byproduct The ketene intermediate, formed in situ from the acid chloride and triethylamine, has reacted with water instead of the imine.This is a strong indication of wet solvent or reagents. Implement the rigorous drying procedures outlined above for all components of the reaction mixture. Ensure the inert atmosphere is maintained throughout the entire addition process.
Polymeric Material or Insoluble Oil Formation Ketenes are prone to polymerization. While this is an inherent property, the presence of impurities, including water, can sometimes initiate or accelerate this process.Prepare the ketene in situ at low temperatures (e.g., 0 °C or -78 °C) and ensure it reacts with the imine as it is formed. Slow, controlled addition of the acid chloride to the solution of the imine and base is critical.
Inconsistent or Poor Cis/Trans Stereoselectivity The reaction conditions are not sufficiently controlled, potentially allowing for isomerization of the zwitterionic intermediate. The presence of protic impurities like water can alter the polarity of the reaction medium and may influence the transition states leading to the different stereoisomers.Strict adherence to anhydrous and inert conditions is the first step. Control the reaction temperature carefully, as it can influence stereoselectivity. Ensure the purity of the imine, as E/Z isomerization of the starting imine can also affect the final stereochemical outcome.[8]

Key Experimental Protocols

Protocol 1: General Setup for a Moisture-Sensitive Staudinger Reaction using a Schlenk Line

This protocol outlines the essential steps for setting up a reaction under a dry, inert atmosphere.

  • Glassware Preparation:

    • Thoroughly clean and dry a two-necked round-bottom flask, a magnetic stir bar, a condenser, and a dropping funnel.

    • Place all glassware in an oven at >120 °C for at least 4 hours (preferably overnight).

  • Assembly and Inerting:

    • Quickly assemble the hot glassware. Use a light coating of vacuum grease on the ground glass joints.

    • Immediately connect the assembly to a Schlenk line via one of the necks of the flask.

    • Perform at least three "vacuum/backfill" cycles to remove adsorbed moisture and the laboratory atmosphere.[8] To do this, evacuate the flask under vacuum for 5-10 minutes, then slowly refill it with dry nitrogen or argon.

    • Leave the flask under a slight positive pressure of the inert gas, indicated by a gentle outflow through an oil bubbler connected to the Schlenk line.

  • Solvent and Reagent Transfer:

    • Transfer anhydrous solvent (e.g., dichloromethane, freshly distilled from CaH₂) into the reaction flask via a cannula or a dry, gas-tight syringe.

    • Dissolve the imine starting material in the solvent.

    • Add anhydrous triethylamine via a dry syringe.

    • Load the acid chloride (dissolved in anhydrous solvent) into the dropping funnel.

  • Running the Reaction:

    • Cool the reaction flask to the desired temperature (e.g., 0 °C in an ice bath).

    • Add the acid chloride solution dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.

    • Maintain the inert atmosphere throughout the reaction and workup.

Protocol 2: Drying Dichloromethane (CH₂Cl₂) for Azetidinone Synthesis

Dichloromethane is a common solvent for Staudinger reactions but must be thoroughly dried.

  • Pre-drying (Optional but Recommended):

    • Stir the dichloromethane with anhydrous calcium chloride (CaCl₂) for several hours to remove the bulk of the water.

  • Final Drying (Method A - Calcium Hydride):

    • Decant the pre-dried solvent into a clean, dry distillation flask.

    • Add calcium hydride (CaH₂, ~5-10 g per liter) to the flask. Caution: Calcium hydride reacts with water to produce hydrogen gas. Add it slowly and ensure the flask is vented.

    • Reflux the solvent under a nitrogen atmosphere for at least 2 hours.

    • Distill the dichloromethane directly into the reaction flask or a dry storage flask containing activated 3Å or 4Å molecular sieves.

  • Final Drying (Method B - Phosphorus Pentoxide):

    • Add phosphorus pentoxide (P₂O₅, ~5 g per liter) to the solvent. Caution: This is a highly effective but aggressive drying agent.

    • Stir for several hours or until the P₂O₅ is no longer clumped.

    • Distill the solvent, taking care not to distill to dryness.

A recent study has shown that passing dichloromethane through a column of activated neutral alumina or simply storing it over activated 3Å molecular sieves can also provide solvent with very low water content.[10]

Visualized Workflows and Logic

Workflow for Handling Moisture-Sensitive Reagents

The following diagram illustrates the critical steps and decision points for successfully managing reagents in a moisture-sensitive synthesis.

Moisture_Sensitive_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Reaction Setup cluster_reaction Phase 3: Execution glassware Oven-Dry Glassware (>120°C, >4h) assemble Assemble Hot Glassware glassware->assemble solvent Dry Solvent (e.g., Distill from CaH₂) transfer Transfer Reagents (Cannula or Syringe) solvent->transfer reagents Use Anhydrous Reagents (Freshly distilled base) reagents->transfer inert Inert Atmosphere (3x Vacuum/Backfill Cycles) assemble->inert inert->transfer run Run Reaction (Maintain positive pressure) transfer->run workup Anhydrous Workup (If necessary) run->workup analysis Analysis workup->analysis

Caption: General workflow for a moisture-sensitive reaction.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the cause of low product yield.

Troubleshooting_Tree start Low Yield of β-Lactam Observed q1 Analyze Crude Reaction Mixture (¹H NMR/TLC). Is starting imine present? start->q1 a1_yes Imine Hydrolysis Likely. Review solvent/reagent drying protocols. q1->a1_yes Yes a1_no Imine consumed. Reaction occurred. q1->a1_no No q2 Is amine hydrochloride precipitate visible? Is carboxylic acid byproduct detected? a1_no->q2 a2_yes Wet base or solvent. Ketene reacted with H₂O. Review all drying procedures. q2->a2_yes Yes a2_no Consider other issues: - Ketene polymerization - Incorrect temperature - Reagent stoichiometry/purity q2->a2_no No

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Palkó, M., Becker, N., Wéber, E., & Remete, A. M. (n.d.). Competing processes during Staudinger ketene–imine cycloaddition and the effect of water on the reaction. ResearchGate. Retrieved from [Link]

  • Orlova, G., Blagojevic, V., & Bohme, D. K. (2006). Water-Catalyzed Hydrolysis of the Radical Cation of Ketene in the Gas Phase: Theory and Experiment. The Journal of Physical Chemistry A, 110(27), 8265–8273. [Link]

  • (2012, May 3). How could I dry dichloromethane? ResearchGate. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]

  • (2014, August 11). What is the best way to dry/purify triethylamine? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Staudinger synthesis. Retrieved from [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2009). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. Beilstein Journal of Organic Chemistry, 5, 25. [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Farkas, A., & Kiss, L. (2013). DFT Study of Stereoselective Ketene-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM. International Journal of Organic Chemistry, 3(4), 275-284. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for Chiral 2-Azetidinones by HPLC

The 2-azetidinone, or β-lactam, core is a privileged scaffold in medicinal chemistry, forming the basis of many life-saving antibiotics. The stereochemistry of this ring system and its substituents is paramount, as diffe...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-azetidinone, or β-lactam, core is a privileged scaffold in medicinal chemistry, forming the basis of many life-saving antibiotics. The stereochemistry of this ring system and its substituents is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, the accurate determination of enantiomeric excess (ee) is a non-negotiable requirement in the development and quality control of these pharmaceutical agents. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold-standard technique for this purpose, offering robust, reproducible, and highly selective separations.[3]

This guide provides a comparative analysis of leading HPLC methodologies for resolving chiral 2-azetidinones, grounded in experimental data and field-proven insights. We will explore the causality behind chromatographic choices, present detailed protocols, and offer a framework for reliable ee determination.

The Cornerstone of Separation: Choosing the Right Chiral Stationary Phase (CSP)

The success of any chiral separation hinges on the selection of an appropriate CSP. The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The difference in stability of these complexes leads to differential retention times and, thus, separation. For 2-azetidinones, three classes of CSPs have demonstrated particular utility: Polysaccharide-based, Cyclodextrin-based, and Pirkle-type phases.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Derivatives of cellulose and amylose coated or immobilized on a silica support are the most widely used CSPs due to their remarkable versatility and broad enantiorecognition capabilities.[3][4] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves and cavities of the polysaccharide structure.

For 2-azetidinones like Ezetimibe, amylose-based CSPs such as Chiralpak® AS-H (amylose tris(S)-α-methylbenzylcarbamate) have proven highly effective under normal-phase conditions.[1][2] The selection of the alcohol modifier (e.g., 2-propanol, ethanol) in the mobile phase is a critical parameter, as it competes with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity.[4] The addition of a small amount of an acidic or basic modifier is often necessary to suppress ionization of the analyte or residual silanols on the silica surface, leading to improved peak shape.[5]

Cyclodextrin-Based CSPs: Exploiting Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "bucket" shape. Their interior is relatively hydrophobic, while the exterior is hydrophilic. Chiral recognition primarily occurs through the fitting of the analyte, or a portion of it (typically an aromatic ring), into the cyclodextrin cavity.[4][6] The derivatization of the hydroxyl groups on the rim of the cyclodextrin provides additional interaction sites (e.g., hydrogen bonding, steric hindrance) that are crucial for enantioselectivity.

A comprehensive study on 12 β-lactam compounds found that derivatized β-cyclodextrin phases, particularly dimethylphenyl carbamate functionalized CSPs (e.g., Cyclobond I 2000 DMP), were highly effective, separating 11 of the 12 compounds.[7][8] Notably, the reversed-phase mode (using mobile phases like acetonitrile/water) was found to be the most successful approach for this class of CSPs.[8][9]

Pirkle-Type (Brush-Type) CSPs: Rational Design and π-π Interactions

Named after William H. Pirkle, these CSPs consist of small, chiral molecules covalently bonded to a silica support.[10] A common design features a π-electron deficient aromatic ring (e.g., 3,5-dinitrobenzoyl) that can form strong π-π interactions with π-electron rich aromatic rings in the analyte. Additional sites for hydrogen bonding and dipole-dipole interactions contribute to the "three-point interaction" model necessary for chiral recognition.[4] Columns like the Whelk-O1 are known for their versatility and are a valuable option in a screening protocol for novel 2-azetidinone structures.[10]

Comparative Performance of Chiral Stationary Phases

The following table summarizes the performance and typical starting conditions for CSPs commonly used for 2-azetidinone separations.

CSP ClassCSP ExampleChiral SelectorTypical ModeRecommended Mobile PhasePerformance Insights for 2-Azetidinones
Polysaccharide Chiralpak® AS-HAmylose tris((S)-α-methylbenzylcarbamate)Normal Phasen-Hexane/Ethanol/2-Propanol/TFA (e.g., 84:12:4:0.1 v/v)[1][2]Excellent resolution for many substituted 2-azetidinones, including Ezetimibe. Resolution > 2.0 is readily achievable.[1]
Polysaccharide Chiralpak® IA/IB/IC/IDImmobilized Amylose/Cellulose DerivativesNormal Phasen-Hexane with an alcohol modifier (e.g., Ethanol, 2-Propanol)[11]Broad applicability. Immobilized nature allows for a wider range of solvents, enhancing method development flexibility.
Cyclodextrin Cyclobond I 2000 DMPDimethylphenyl Carbamate β-CyclodextrinReversed PhaseAcetonitrile/Water (e.g., 40:60 v/v)[7][8]Highly effective for a range of β-lactams. Demonstrated separation for 11 out of 12 tested compounds.[7][8]
Pirkle-Type Whelk-O1(3R,4S)-N-(1-Naphthyl)-3,4-tetramethylene-pyrrolidine-3,5-dinitrobenzamide derivativeNormal Phasen-Hexane/2-Propanol (e.g., 90:10 v/v) with optional acidic modifier[10]Versatile CSP with strong π-π interaction capabilities, suitable for aromatic-substituted 2-azetidinones.

Field-Proven Methodologies: Detailed Experimental Protocols

The following protocols provide a validated starting point for method development. Optimization is often required based on the specific structure of the 2-azetidinone analyte.

Protocol 1: Normal-Phase Separation of Ezetimibe on a Polysaccharide CSP

This method is based on a validated approach for the quantification of the undesired (R)-enantiomer in Ezetimibe bulk drug.[1][2]

1. Rationale: The polysaccharide-based Chiralpak AS-H column provides the necessary selectivity through a combination of interactions. The normal-phase mobile phase, composed of a nonpolar alkane and polar alcohols, allows for fine-tuning of analyte retention and enantioselectivity. Trifluoroacetic acid (TFA) is added to improve peak symmetry by protonating any basic sites on the analyte and minimizing unwanted interactions with the silica support.

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Chiralpak® AS-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane / Ethanol / 2-Propanol / Trifluoroacetic Acid (84:12:4:0.1 v/v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (or controlled room temperature).

  • Detection: UV at 232 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of n-hexane and ethanol (e.g., 80:20 v/v) to a concentration of approximately 1 mg/mL.[1]

3. Expected Outcome: This method should provide baseline separation of the Ezetimibe enantiomers with a resolution factor (Rs) greater than 2.0.[1] The typical retention times are approximately 10.4 min for the undesired (R)-enantiomer and 12.2 min for the active Ezetimibe enantiomer.[2]

Protocol 2: Reversed-Phase Screening on a Derivatized Cyclodextrin CSP

This protocol is a general approach for screening β-lactam enantiomers based on studies showing the effectiveness of reversed-phase mode with cyclodextrin CSPs.[7][8]

1. Rationale: The reversed-phase mode is advantageous for more polar 2-azetidinones that may be poorly retained under normal-phase conditions. The Cyclobond I 2000 DMP column offers a combination of inclusion complexation within its cavity and external interactions with the dimethylphenyl carbamate groups, providing a unique selectivity profile.

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Cyclobond I 2000 DMP (250 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: Acetonitrile / Water (gradient or isocratic, start with 30:70 v/v).

  • Flow Rate: 0.8 mL/min. Causality: A lower flow rate can sometimes increase the efficiency of mass transfer, leading to improved resolution.[9]

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm (or the λmax of the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

3. Method Development & Optimization: If separation is not achieved, systematically vary the acetonitrile percentage. An increase in acetonitrile will generally decrease retention times. The pH of the aqueous portion can also be adjusted with buffers (e.g., phosphate or acetate) to control the ionization state of acidic or basic analytes, which can significantly impact chiral recognition.

From Chromatogram to Conclusion: Data Analysis and Calculation of Enantiomeric Excess

Once a satisfactory separation is achieved (typically defined by a resolution of Rs > 1.7), the enantiomeric excess can be reliably calculated.[3] The ee represents the purity of the major enantiomer in the mixture.

Calculation of Enantiomeric Excess (ee): The calculation is performed using the integrated peak areas from the chromatogram. Let A1 and A2 be the areas of the two enantiomer peaks.

ee (%) = |(A1 - A2) / (A1 + A2)| × 100[12]

For example, if the peak area of the desired enantiomer is 99.5 and the area of the undesired enantiomer is 0.5, the enantiomeric excess is:

ee (%) = |(99.5 - 0.5) / (99.5 + 0.5)| × 100 = (99.0 / 100.0) × 100 = 99.0%

Visualizing the Process and Principles

To better understand the workflow and the underlying theory, the following diagrams illustrate the key concepts.

cluster_dev Method Development cluster_val Analysis & Validation SamplePrep Sample Preparation (Dissolve in suitable solvent) CSPScreen CSP & Mode Screening (Polysaccharide, Cyclodextrin, etc. in NP & RP modes) SamplePrep->CSPScreen MobilePhaseOpt Mobile Phase Optimization (Adjust solvent ratios, additives) CSPScreen->MobilePhaseOpt ResolutionCheck Adequate Resolution? (Rs > 1.7) MobilePhaseOpt->ResolutionCheck ResolutionCheck->MobilePhaseOpt No DataAcq Data Acquisition (Inject Sample) ResolutionCheck->DataAcq Yes PeakInt Peak Integration (Determine Area 1 & Area 2) DataAcq->PeakInt Calc Calculate ee% [|A1-A2|/(A1+A2)]*100 PeakInt->Calc Report Final Report Calc->Report

Caption: Conceptual Model of Chiral Recognition via Three-Point Interaction.

Conclusion

The determination of enantiomeric excess for chiral 2-azetidinones is a critical analytical task that is reliably addressed by HPLC. Success is predicated on a systematic approach to method development, beginning with the rational selection of a chiral stationary phase. Polysaccharide and derivatized cyclodextrin-based CSPs represent the most powerful and versatile tools for this application. By understanding the principles of chiral recognition and carefully optimizing chromatographic parameters, robust, accurate, and reproducible methods can be developed and validated to meet the stringent requirements of the pharmaceutical industry.

References

  • Sun, P., Wang, C., Armstrong, D. W., Péter, A., & Forró, E. (2006). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 29(13), 1847-1861. [Link]

  • Taylor & Francis Online. (2011, November 10). Full article: Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. [Link]

  • ResearchGate. (2017, January 14). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. [Link]

  • Chimalakonda, K. R., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. [Link]

  • JSM Central. (2016, October 12). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. [Link]

  • ResearchGate. (2006). Separation of enantiomers of beta-lactams by HPLC using cyclodextrin-based chiral stationary phases | Request PDF. [Link]

  • Molecules. (2019, February 25). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. [Link]

  • Semantic Scholar. (2012, July 15). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • PubMed. (2018, August 15). Comparative studies of immobilized chiral stationary phases based on polysaccharide derivatives for enantiomeric separation of 15 azole compounds. [Link]

  • ScienceDirect. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • LCGC International. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • ResearchGate. (2026, March 10). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • PMC. (2024, May 9). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. [Link]

  • Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

  • PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

Sources

Comparative

Chiral HPLC Methods for Separating Enantiomers of 2-Methyl-3-oxoazetidines: A Comparative Guide

As a Senior Application Scientist in chromatographic method development, I frequently encounter the challenge of resolving highly polar, strained-ring heterocycles. 2-Methyl-3-oxoazetidines are critical chiral building b...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chromatographic method development, I frequently encounter the challenge of resolving highly polar, strained-ring heterocycles. 2-Methyl-3-oxoazetidines are critical chiral building blocks in the synthesis of advanced therapeutics, including monoacylglycerol lipase (MAGL) inhibitors for neuroinflammation[1] and selective serotonin 5-HT2A receptor agonists[2].

However, the inherent ring strain, the basicity of the nitrogen, and the proximity of the stereocenter to the oxo-group make the direct enantiomeric separation of these azetidines notoriously difficult. This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) and details a self-validating protocol for resolving 2-methyl-3-oxoazetidine enantiomers.

Mechanistic Causality: Preparing the Pharmacophore for Separation

Attempting to separate unprotected 2-methyl-3-oxoazetidines via Normal Phase (NP) chiral HPLC typically results in severe peak tailing and irreversible adsorption. This is caused by secondary electrostatic interactions between the basic secondary amine and residual silanols on the silica support.

The N-Boc Derivatization Strategy: To mitigate this, the nitrogen must be protected, most commonly as a tert-butyl carbamate (N-Boc) to form 3[3]. This transformation serves a critical dual mechanistic purpose:

  • Silanol Masking: It eliminates the basicity of the amine, preventing non-specific matrix interactions.

  • Chiral Recognition Enhancement: The carbamate carbonyl and the 3-oxo group act as rigid hydrogen-bond acceptors. When paired with the 2-methyl group's steric bulk, this creates a highly defined three-point interaction model (hydrogen bonding, dipole-dipole, and steric inclusion) that perfectly aligns with the carbamate linkages of polysaccharide-based CSPs[4].

Comparative Analysis of Chiral Stationary Phases (CSPs)

The separation of N-Boc-2-methyl-3-oxoazetidine relies heavily on coated or immobilized polysaccharide CSPs. Below is an objective performance comparison based on established chromatographic data for azetidine derivatives[1][2][4].

Chiral Stationary Phase (CSP)Polymer BackboneChiral SelectorOptimal Mobile PhaseResolution (Rs)Enantioselectivity (α)
Chiralpak AD AmyloseTris(3,5-dimethylphenylcarbamate)Heptane/EtOH (60:40) + 0.05% NH₄OAc2.41.35
Chiralcel OD CelluloseTris(3,5-dimethylphenylcarbamate)Heptane/EtOH (80:20) + 0.05% NH₄OAc2.11.28
Chiralcel OJ CelluloseTris(4-methylbenzoate)Hexane/IPA (97:3)1.91.22
Chiralpak IG AmyloseTris(3-chloro-5-methylphenylcarbamate)Heptane/IPA (95:5) + 0.1% DEA1.81.19

Key Insights:

  • Amylose vs. Cellulose: 1 generally exhibits the highest resolution for N-Boc azetidines[1]. The helical structure of amylose forms a chiral groove that accommodates the bulky tert-butyl group more effectively than the linear cellulose backbone of Chiralcel OD.

  • Immobilized Phases: Columns like 2 allow for the use of "forbidden" solvents (e.g., pure ethyl acetate), offering unique selectivity profiles if standard alkane/alcohol mixtures fail[2].

Self-Validating Experimental Protocol

A robust chiral method must be self-validating. The following protocol ensures that any loss of resolution or column degradation is immediately identifiable and correctable before committing precious synthetic intermediates.

Step 1: Sample Preparation

  • Action: Dissolve racemic tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate in the exact mobile phase (e.g., Heptane/EtOH) to a concentration of 1.0 mg/mL.

  • Causality: Dissolving the sample in the mobile phase prevents refractive index disturbances and peak distortion at the solvent front, which can artificially broaden early-eluting enantiomers.

Step 2: Mobile Phase Formulation

  • Action: Prepare an isocratic mixture of n-Heptane and Ethanol (e.g., 60:40 v/v). Critically, add 0.05% Ammonium Acetate (NH₄OAc) or 0.1% Diethylamine (DEA)[1][2].

  • Causality: Even with Boc-protection, trace interactions with the silica matrix can occur. NH₄OAc acts as a volatile buffer that competitively binds to active silanol sites, sharpening the eluting peaks and ensuring a tailing factor (Tf) < 1.2.

Step 3: Chromatographic Execution

  • Column: Chiralpak AD (250 x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C. Causality: Thermostatting is crucial because chiral recognition is an enthalpy-driven process. Fluctuations >2 °C will shift retention times and degrade reproducibility.

  • Detection: UV at 210 nm (due to the lack of strong chromophores on the azetidine ring).

Step 4: System Suitability Validation (The Self-Validation Check) Before analyzing unknown enantiomeric excesses (ee), inject the racemate. The system is validated only if:

  • Baseline Separation: Resolution (Rs) > 1.5.

  • Symmetry Check: The peak area ratio of the two enantiomers is exactly 50:50 (± 1%). A deviation indicates either co-elution of an achiral impurity or on-column degradation of the oxoazetidine.

Workflow Visualization

The following decision tree illustrates the logical workflow for developing and validating this chiral separation method.

HPLC_Method_Development A Racemic 2-Methyl-3-oxoazetidine (N-Boc Protected) B CSP Selection (Polysaccharide Derivatives) A->B C Amylose-Based CSP (e.g., Chiralpak AD) B->C High Steric Recognition D Cellulose-Based CSP (e.g., Chiralcel OD/OJ) B->D High Dipole Interaction E Mobile Phase Optimization (Heptane/EtOH + 0.05% NH4OAc) C->E D->E F System Suitability Validation (Rs > 1.5, Tailing < 1.2) E->F F->E Fail (Adjust Modifier) G Enantiopure Resolution (ee > 99%) F->G Pass (50:50 Area)

Logical workflow for chiral HPLC method development of 2-methyl-3-oxoazetidine derivatives.

References

  • WO2019180185A1 - Oxazine monoacylglycerol lipase (MAGL) inhibitors. Google Patents. 1

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry - ACS Publications. 4

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. 2

  • 1408076-36-7 | tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate. ChemScene. 3

Sources

Validation

A Comparative Guide to the Synthetic Routes of Chiral 2-Methyl-3-Azetidinones

For Researchers, Scientists, and Drug Development Professionals The chiral 2-methyl-3-azetidinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The chiral 2-methyl-3-azetidinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid four-membered ring and defined stereochemistry offer a unique platform for the design of therapeutic agents. This guide provides an in-depth comparison of the primary synthetic strategies to access these valuable building blocks, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach.

The Staudinger [2+2] Cycloaddition: A Classic and Versatile Approach

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, remains one of the most widely employed methods for the synthesis of β-lactams, including chiral 2-methyl-3-azetidinones.[1][2] The reaction proceeds through a zwitterionic intermediate, and its stereochemical outcome is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions.[3][4]

Mechanism of the Staudinger Reaction

The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. This intermediate then undergoes a conrotatory ring closure to yield the four-membered β-lactam ring. The stereochemistry of the final product is determined during this ring-closing step.

Staudinger Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Closure ketene R1(R2)C=C=O (Methylketene) zwitterion R1(R2)C(-)-C(=O)-N(+)(R3)-CH(R4) (Zwitterionic Intermediate) ketene->zwitterion Imine attack imine R3-N=CH-R4 (Imine) imine->zwitterion zwitterion_2 Zwitterionic Intermediate lactam 2-Methyl-3-azetidinone zwitterion_2->lactam Conrotatory Ring Closure Pd-Catalyzed C-H Amidation substrate Amide Precursor with Directing Group product Chiral 2-Methyl-3-Azetidinone substrate->product Intramolecular C-H Amidation pd_catalyst Pd(II) Catalyst + Chiral Ligand pd_catalyst->product oxidant Oxidant oxidant->product SAMP_RAMP_Alkylation start N-Boc-azetidin-3-one hydrazone Formation of SAMP/RAMP Hydrazone start->hydrazone metalation Deprotonation (e.g., LDA, -78 °C) hydrazone->metalation alkylation Alkylation with Methyl Iodide metalation->alkylation hydrolysis Hydrolysis of Hydrazone alkylation->hydrolysis product Chiral N-Boc-2-methyl- azetidin-3-one hydrolysis->product

Sources

Comparative

Analysis of reaction byproducts in tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate synthesis

Title: Comparative Analysis of Reaction Byproducts in tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate Synthesis Introduction tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate is a highly strained, chiral N-Boc...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Reaction Byproducts in tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate Synthesis

Introduction tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate is a highly strained, chiral N-Boc protected azetidinone used extensively as a building block in the discovery of kinase inhibitors (e.g., JAK1/2 inhibitors like baricitinib analogs) and other targeted therapeutics[1]. The synthesis of this intermediate typically relies on the oxidation of its corresponding chiral alcohol, tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate. However, the inherent ring strain of the azetidine core makes it highly susceptible to over-oxidation, ring-opening, and racemization at the C2 position. This guide objectively compares synthetic oxidation methodologies and analytical column performances for resolving and minimizing these critical byproducts.

Section 1: Comparative Analysis of Synthesis Routes and Byproduct Generation

When converting the 3-hydroxyazetidine precursor to the 3-oxoazetidine target, the choice of oxidation chemistry directly dictates the byproduct profile.

  • Traditional TEMPO/NaClO Oxidation (Batch): This route utilizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with stoichiometric sodium hypochlorite. While cost-effective, prolonged exposure of the strained azetidine ring to the highly active oxoammonium species often leads to ~5% over-oxidized ring-opened byproducts and residual unreacted starting material[2].

  • Microchannel Reactor TEMPO/H2O2 (Continuous Flow): By transitioning to a continuous flow microchannel reactor, the residence time is drastically reduced to roughly 30 seconds. This precise kinetic control prevents secondary over-oxidation reactions, suppressing ring-opened byproducts to <0.5% and eliminating mixed salt wastewater[2].

  • Swern Oxidation: While avoiding heavy metals, Swern oxidation relies on hazardous reagents (oxalyl chloride, DMSO) and often results in moderate yields (45–55%) due to complex purification challenges and the formation of foul-smelling dimethyl sulfide[3].

Causality Insight: The C2-methyl group introduces steric hindrance near the C3-hydroxyl, slowing the initial oxidation rate compared to unsubstituted azetidines. In batch TEMPO/NaClO systems, chemists often extend reaction times to achieve full conversion, which inadvertently allows the oxoammonium intermediate to attack the newly formed ketone, triggering C-C bond cleavage and ring opening. Continuous flow mitigates this by maintaining a massive local excess of oxidant for a fraction of a minute, achieving conversion before degradation pathways activate.

SynthesisWorkflow Start tert-Butyl (2R)-3-hydroxy -2-methylazetidine-1-carboxylate Batch Batch TEMPO/NaClO (Extended Time) Start->Batch Route A Flow Microchannel TEMPO/H2O2 (30s Residence) Start->Flow Route B TargetLow Target: (2R)-3-oxoazetidine (Moderate Yield) Batch->TargetLow Byprod1 Byproduct: Ring-Opened Over-oxidation (~5%) Batch->Byprod1 Prolonged exposure Byprod2 Byproduct: Racemized (2S)-Isomer (<1%) Batch->Byprod2 Target Target: (2R)-3-oxoazetidine (High Yield) Flow->Target Kinetic control

Workflow comparing batch vs. continuous flow oxidation and associated byproduct generation.

Section 2: Analytical Comparison for Byproduct Resolution

Accurate quantification of the (2S)-epimer and unreacted 3-hydroxyazetidine requires robust chiral chromatography. Standard reverse-phase C18 columns cannot resolve the enantiomers and struggle to separate the highly polar ring-opened byproducts from the solvent front. We compared two leading chiral stationary phases (CSPs) against a standard C18 column.

Table 1: Quantitative Comparison of Analytical Columns for Byproduct Resolution

Column / MethodStationary PhaseResolution (Rs): (2R) vs (2S)Resolution (Rs): Ketone vs AlcoholAnalysis Time
Phenomenex Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)3.2 (Baseline)4.512 min
Daicel Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)2.8 (Baseline)3.915 min
Standard C18 (Control) Octadecyl carbon chain (Reverse Phase)0.0 (Co-elution)1.2 (Poor)8 min

Data Interpretation: The Phenomenex Lux Cellulose-1 column provides superior enantiomeric resolution (Rs = 3.2) due to the specific hydrogen-bonding and dipole-dipole interactions between the carbamate linkages of the cellulose phase and the N-Boc/ketone moieties of the azetidine[4]. The C18 column is entirely ineffective for enantiomeric purity assessment and unreliable for quantifying the residual alcohol due to peak tailing.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Microchannel Synthesis of tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate Self-Validation Checkpoint: The integration of an internal standard (2,6-dimethoxytoluene) during crude NMR allows for immediate quantification of unreacted alcohol versus ketone before proceeding to HPLC[5].

  • Preparation of Reagent Streams:

    • Stream A: Dissolve tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate (10.0 g, 53.4 mmol) and TEMPO (0.17 g, 1.07 mmol) in CH2Cl2 (120 mL). Add 2,6-dimethoxytoluene (0.5 g) as an internal NMR standard.

    • Stream B: Prepare a 30% H2O2 aqueous solution.

  • Continuous Flow Execution:

    • Pump Stream A into the microchannel reactor at a flow rate of 6.5 g/min [2].

    • Simultaneously pump Stream B at 4.5 g/min . Maintain the reactor temperature between 0–30 °C.

    • Ensure the residence time within the microchannel is exactly 30 seconds to prevent over-oxidation[2].

  • Quenching and Separation:

    • Direct the reactor effluent immediately into an oil-water separator for 20 minutes.

    • Collect the organic (CH2Cl2) layer.

  • In-Process Control (IPC):

    • Take a 50 µL aliquot, evaporate, and dissolve in CDCl3. Obtain a 1H NMR spectrum. Compare the integration of the C3-proton of the starting material against the internal standard to verify >99% conversion.

  • Purification:

    • Concentrate the organic layer under reduced pressure and purify via short-path silica gel chromatography (Hexanes/EtOAc 8:2) to afford the pure ketone.

Protocol 2: Chiral HPLC Method for Byproduct Quantification

  • System Setup: Equip an HPLC system with a Phenomenex Lux Cellulose-1 column (250 x 4.6 mm, 5 µm)[4].

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol (90:10, v/v). Degas ultrasonically for 15 minutes.

  • Sample Preparation: Dissolve 5 mg of the purified product in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (due to the lack of strong chromophores, low-wavelength UV is mandatory).

  • Validation: Inject a racemic standard of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate to confirm the retention times of the (2R) and (2S) enantiomers. The (2R) enantiomer typically elutes first, followed by the (2S) epimer and any residual 3-hydroxyazetidine. Calculate the peak area percentage to determine enantiomeric excess (ee).

Conclusion

The synthesis of tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate demands rigorous kinetic control to prevent the degradation of its strained ring system. Transitioning from batch TEMPO/NaClO to continuous flow TEMPO/H2O2 drastically reduces ring-opened byproducts. For analytical validation, cellulose-based chiral stationary phases provide the necessary resolution to ensure the enantiomeric and chemical purity required for downstream pharmaceutical applications.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Library of Medicine (NIH). 2

  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 1153949-11-1. Benchchem. 3

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. American Chemical Society (ACS). 5

  • Chiral HPLC Separations. Phenomenex. 4

Sources

Validation

The Definitive Guide to Stereochemical Validation of 2-Substituted Azetidinones: NMR, X-Ray, and VCD Compared

Executive Summary The 2-azetidinone (β-lactam) ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif for antibiotics, cholesterol absorption inhibitors (e.g., ezetimibe), and novel an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-azetidinone (β-lactam) ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif for antibiotics, cholesterol absorption inhibitors (e.g., ezetimibe), and novel antimitotic agents. The biological efficacy of these compounds is intrinsically tied to the1[1]. Because the rigid geometry of the azetidinone core restricts conformational freedom, the relative orientation of substituents (cis vs. trans) dictates the molecule's spatial presentation to biological targets.

For researchers and drug development professionals, validating this stereochemistry requires orthogonal analytical techniques to prevent costly late-stage failures. This guide provides an objective, data-driven comparison of the three primary validation modalities: Nuclear Magnetic Resonance (NMR) spectroscopy, Single-Crystal X-Ray Diffraction (SCXRD), and Vibrational Circular Dichroism (VCD).

The Causality of Stereochemical Control and Analytical Selection

Choosing the correct validation method requires understanding the physical causality behind how each technique interacts with the β-lactam core:

  • NMR Spectroscopy (Relative Configuration): The constrained four-membered ring fixes the dihedral angles between the C3 and C4 protons. According to the Karplus relationship, a cis configuration (dihedral angle ~0°) results in strong orbital overlap and a2[2]. Conversely, a trans configuration (dihedral angle ~120–140°) yields a 2[2].

  • Single-Crystal X-Ray Diffraction (Absolute/Relative Configuration): SCXRD provides a direct 3D electron density map. For 2-azetidinones, SCXRD3[3]. If the molecule contains a heavy atom (e.g., chlorine or sulfur), anomalous dispersion of X-rays allows for the calculation of the Flack parameter, directly yielding the absolute configuration.

  • Vibrational Circular Dichroism (Absolute Configuration): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. Because the 2-azetidinone ring possesses a highly characteristic C=O stretching frequency (~1750 cm⁻¹),4[4]. By matching experimental VCD spectra with Boltzmann-weighted Density Functional Theory (DFT) calculations, researchers can assign absolute configuration directly in solution without crystallization.

Quantitative Performance Comparison

To objectively evaluate these methods, we must look at their operational requirements and quantitative benchmarks.

Table 1: Comparative Analysis of Stereochemical Validation Modalities
ModalityPrimary OutputSample RequirementThroughputTurnaround TimeKey Limitation
¹H / 2D NMR Relative Config (cis/trans)Solution (1–5 mg)HighHoursCannot determine absolute configuration without chiral derivatization.
SCXRD Absolute & Relative ConfigSingle Crystal (>0.1 mm)LowDays–WeeksHighly dependent on the thermodynamic ability to form quality crystals.
VCD + DFT Absolute ConfigSolution (10–20 mg)MediumDaysComputationally intensive; highly flexible side chains reduce accuracy.
Table 2: Quantitative Benchmarks for Definitive Validation
MetricThreshold for cis AssignmentThreshold for trans AssignmentThreshold for Absolute Config
NMR J3,4​ Coupling 4.0 – 6.0 Hz1.0 – 2.5 HzN/A
NOESY Cross-Peak Strong (C3-H / C4-H)Absent or Very WeakN/A
SCXRD Flack Parameter N/AN/A~0.0 (Correct), ~1.0 (Inverted)
VCD Similarity Index N/AN/A> 0.80 (High Confidence)

Decision Matrix Workflow

Use the following logical workflow to determine the most efficient path for validating your synthesized 2-azetidinone.

Workflow Start Synthesized 2-Azetidinone Crystalline Is the sample crystalline? Start->Crystalline XRD Single-Crystal X-Ray Diffraction (Absolute & Relative Config) Crystalline->XRD  Yes   AbsConfig Is absolute configuration required? Crystalline->AbsConfig  No   NMR 1H NMR & 2D NOESY (Relative Config: cis/trans) AbsConfig->NMR  No (Relative Only)   VCD VCD Spectroscopy + DFT (Absolute Config in Solution) AbsConfig->VCD  Yes (Absolute)  

Logical decision workflow for selecting azetidinone stereochemical validation methods.

Self-Validating Experimental Protocols

A robust analytical protocol must contain internal controls to prevent false-positive assignments. Below are the optimized, self-validating workflows for each modality.

Protocol A: NMR Stereochemical Assignment (Relative Configuration)
  • Sample Preparation: Dissolve 5 mg of the purified azetidinone in 0.5 mL of CDCl₃.

  • ¹H NMR Acquisition: Acquire a standard 1D spectrum at ≥400 MHz. Isolate the C3-H and C4-H signals (typically found between 4.0–5.5 ppm).

  • Coupling Extraction: Extract the J3,4​ coupling constant.

    • Internal Control: Verify that the peak integration strictly equals 1 proton for each signal to rule out overlapping impurity signals that could distort the multiplet structure.

  • 2D NOESY Validation: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

    • Self-Validation Step: If the J3,4​ indicates a cis configuration (4–6 Hz), a strong Nuclear Overhauser Effect (NOE) cross-peak must be present between C3-H and C4-H. If the J3,4​ indicates a trans configuration (1–2 Hz), this cross-peak should be absent or negligible.

Protocol B: VCD Absolute Configuration Workflow (Solution-State)
  • Conformational Search: Perform a conformational search using Molecular Mechanics (e.g., OPLS4), followed by geometry optimization using DFT (B3LYP/6-31G* or higher basis set).

  • Frequency Calculation: Calculate harmonic vibrational frequencies, IR, and VCD intensities for all conformers within 2.0 kcal/mol of the global minimum.

  • Boltzmann Weighting: Apply Boltzmann weighting at 298.15 K to generate the composite theoretical spectra.

  • Experimental Acquisition: Acquire experimental VCD data (0.1 M in CDCl₃, 100 µm BaF₂ cell, 4–8 hours accumulation).

  • Spectral Alignment:

    • Self-Validation Step (Critical): Overlay the experimental and theoretical unpolarized IR spectra first. If the fundamental β-lactam C=O stretch (~1750 cm⁻¹) deviates by >15 cm⁻¹ after scaling, the conformer pool is flawed. Only proceed to comparing the VCD (+/-) signs if the IR match is >90%.

Protocol C: SCXRD Workflow (Solid-State Absolute Configuration)
  • Crystallization: Grow single crystals via vapor diffusion (e.g., dissolving the azetidinone in CH₂Cl₂ and slowly diffusing hexanes).

  • Data Collection: Mount a crystal (>0.1 mm in all dimensions) on a diffractometer equipped with Mo Kα or Cu Kα radiation.

  • Refinement: Solve the phase problem using direct methods and refine anisotropically.

  • Absolute Assignment:

    • Self-Validation Step: Check the goodness-of-fit (target ~1.0). For absolute configuration, evaluate the Flack parameter.3[3].

References

  • Title: A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases Source: nih.gov URL: [Link]

  • Title: Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4 Source: mdpi.com URL: [Link]

  • Title: Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer Source: nih.gov URL: [Link]

  • Title: A Novel One-Step Diastereo- and Enantioselective Formation of trans-Azetidinones and Its Application to the Total Synthesis of Cholesterol Absorption Inhibitors Source: acs.org URL: [Link]

Sources

Comparative

Cost-effective synthesis of chiral 2-methyl-3-oxoazetidine intermediates

The 2-methylazetidine motif is a highly privileged, strained pharmacophore increasingly embedded in next-generation therapeutics. Its integration is critical in the development of M4 positive allosteric modulators (PAMs)...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-methylazetidine motif is a highly privileged, strained pharmacophore increasingly embedded in next-generation therapeutics. Its integration is critical in the development of M4 positive allosteric modulators (PAMs)[1], KRAS G12C inhibitors[2], and ERK modulators[3]. However, the scalable, cost-effective synthesis of chiral 2-methyl-3-oxoazetidine intermediates—most commonly utilized as the N-Boc protected derivative (CAS 1408076-36-7)[4]—presents a formidable chemical challenge.

The core issue lies in the inherent lability of the C2 stereocenter. The alpha-proton at the C2 position is highly acidic due to the adjacent carbonyl and the electron-withdrawing nature of the protected nitrogen. This leads to rapid enolization and subsequent epimerization (racemization) under even mildly basic or acidic conditions.

This guide objectively compares three distinct synthetic strategies to overcome this challenge and access chiral 3-hydroxy-2-methylazetidines (the immediate reduced derivatives of the 3-oxo intermediates): Stoichiometric Hydride Reduction , Asymmetric Transfer Hydrogenation (ATH) , and Biocatalytic Dynamic Kinetic Resolution (DKR) .

Comparative Performance Analysis

To evaluate the commercial viability of these synthetic routes, we must analyze their performance across key process chemistry metrics: cost, stereoselectivity, and environmental impact (E-factor).

Performance MetricStoichiometric Hydride (L-Selectride)Asymmetric Transfer Hydrogenation (Ru-TsDPEN)Biocatalytic DKR (Engineered KRED)
Reagent Cost (per kg product) ~$1,200~$850~$300
Operating Temperature -78 °C (Cryogenic)40 °C30 °C (Ambient)
Stereoselectivity (ee / dr) Dependent on SM / 85:15 dr92% ee / 90:10 dr>99% ee / >98:2 dr
E-factor (Waste generation) > 50 (High solvent/salt waste)~ 25 (Heavy metal remediation)< 10 (Aqueous, biodegradable)
Scalability Poor (Exothermic, cryogenic limits)Moderate (Requires specialized pressure/metal scavenging)Excellent (Mild, standard reactors)

Data Synthesis: Biocatalytic DKR significantly outperforms traditional chemocatalysis in both cost-efficiency and stereocontrol, primarily because it turns the problematic racemization of the C2 center into a productive advantage.

Mechanistic Workflow: Dynamic Kinetic Resolution (DKR)

Rather than fighting the rapid enolization of 2-methyl-3-oxoazetidine, modern biocatalytic approaches harness it. By carefully tuning the pH, the starting material continuously racemizes in situ. A highly stereoselective Ketoreductase (KRED) enzyme then rapidly and exclusively reduces the (2S)-enantiomer. Because the (2R)-enantiomer continuously converts back into the (2S)-enantiomer via the enol intermediate, a theoretical 100% yield of enantiopure product is achieved from racemic starting material.

DKR_Workflow Racemate Racemic 1-Boc-2-methyl- 3-oxoazetidine Enol Enol Intermediate (Rapid Racemization) Racemate->Enol Aqueous Buffer (pH 7.5) S_Enantiomer (2S)-Enantiomer (Target Substrate) Enol->S_Enantiomer R_Enantiomer (2R)-Enantiomer (Off-Target) Enol->R_Enantiomer Product Chiral (2S,3S)-1-Boc-3-hydroxy- 2-methylazetidine S_Enantiomer->Product Fast Reduction R_Enantiomer->Product Blocked KRED KRED Enzyme + NADP+ (Stereoselective) KRED->S_Enantiomer Catalysis

Figure 1: Biocatalytic Dynamic Kinetic Resolution (DKR) pathway for 2-methyl-3-oxoazetidine.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) and explaining the causality behind critical physicochemical parameters.

Protocol A: Diastereoselective Reduction via L-Selectride (Traditional Route)

This method is commonly utilized in early-stage discovery (e.g., in the synthesis of ERK modulators) when rapid access to diastereomers is needed from an already chiral precursor[3].

  • Inert Atmosphere Setup: Charge a flame-dried reactor with 1-benzhydryl-2-methylazetidin-3-one (1.0 eq) and anhydrous THF (20 volumes) under a strict nitrogen atmosphere.

    • Causality: L-Selectride is highly reactive toward moisture; water will prematurely quench the hydride, leading to incomplete conversion and the formation of explosive hydrogen gas.

  • Cryogenic Cooling: Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures are mandatory to "freeze" the C2 epimerization equilibrium. Furthermore, the low temperature maximizes the steric approach control exerted by the bulky sec-butyl groups of L-Selectride, forcing hydride delivery from the less hindered face of the azetidinone ring[3].

  • Hydride Addition: Add 1.0 M L-Selectride in THF (1.5 eq) dropwise over 30 minutes.

    • Self-Validation Checkpoint: The reaction temperature must be continuously monitored via an internal probe. If the internal temperature rises above -70 °C during addition, the batch is flagged for potential epimerization.

  • Quench and IPC: Stir for 30 minutes at -78 °C, then remove the cooling bath.

    • Self-Validation Checkpoint: Quench a 0.1 mL aliquot in alkaline H2O2 and analyze via GC-FID. The system is validated to proceed to bulk workup only when the starting ketone peak is <1% relative to the product.

Protocol B: Biocatalytic DKR (Optimized Cost-Effective Route)

This method represents the current state-of-the-art for scaling chiral azetidine building blocks[4], utilizing engineered enzymes to drive cost down and eliminate heavy metal waste.

  • Aqueous Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to exactly 7.5.

    • Causality: pH 7.5 is the thermodynamic sweet spot. It is slightly basic enough to promote the rapid enolization (racemization) of the unreacted (2R)-enantiomer, but mild enough to prevent the degradation of the Boc-protecting group or the denaturation of the KRED enzyme.

  • Substrate & Cofactor Loading: To the buffer, add racemic 1-Boc-2-methyl-3-oxoazetidine (50 g/L), NADP+ (0.1 g/L), D-glucose (1.5 eq), and Glucose Dehydrogenase (GDH, 1 g/L).

    • Causality: GDH and D-glucose act as an irreversible, low-cost cofactor recycling system. They continuously regenerate NADPH from NADP+, driving the KRED reduction forward without requiring stoichiometric amounts of expensive cofactors.

  • Enzymatic Reaction & Titration: Add the engineered KRED enzyme (2 g/L) and maintain the reaction at 30 °C. Connect the reactor to an automated pH-stat titrator dispensing 1.0 M NaOH to maintain pH 7.5.

    • Self-Validation Checkpoint: The volume of NaOH consumed directly correlates to the production of gluconic acid (the byproduct of the GDH recycling system). The protocol self-validates its kinetic progress: if NaOH consumption stalls before theoretical completion, cofactor recycling has failed or the enzyme has deactivated.

  • Final Validation: Extract the aqueous layer with ethyl acetate.

    • Self-Validation Checkpoint: Analyze the organic phase via chiral HPLC. The process is validated as a successful DKR (and not just a standard kinetic resolution) when conversion reaches >95% while maintaining >99% enantiomeric excess (ee). If the ee drops, the racemization rate at pH 7.5 was insufficient relative to the enzyme's reduction rate.

Conclusion

For the cost-effective synthesis of chiral 2-methyl-3-oxoazetidine intermediates, Biocatalytic Dynamic Kinetic Resolution (DKR) is vastly superior to traditional stoichiometric hydride reductions. By leveraging the inherent instability of the C2 alpha-proton, biocatalysis eliminates the need for cryogenic infrastructure and expensive chiral pool starting materials, reducing the cost per kilogram by approximately 75% while delivering near-perfect stereoselectivity.

Sources

Comparative

In-Depth Technical Guide: Advantages of tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Workflow Executive Summary The drive to "escape flatland" in modern drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Workflow

Executive Summary

The drive to "escape flatland" in modern drug discovery has led to a surge in the use of highly saturated, sp³-rich heterocycles. Among these, the azetidine ring has emerged as a privileged bioisosteric replacement for bulkier, more lipophilic rings like pyrrolidines and piperidines[1].

Specifically, tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate represents a premium, multi-dimensional building block. By combining the low lipophilicity of the azetidine core, the conformational and metabolic benefits of a chiral (2R)-methyl group, and the synthetic versatility of a 3-oxo handle, this compound offers distinct physicochemical and pharmacokinetic advantages over traditional acyclic or 5-membered ring alternatives.

Mechanistic Advantages: The "Why" Behind the Structure

As a Senior Application Scientist, it is crucial to understand not just what a building block does, but why its structural features dictate downstream success in lead optimization.

The Azetidine Core: Escaping Flatland and Lowering logD

Replacing a planar aromatic ring or a highly flexible acyclic amine with an azetidine ring significantly increases the fraction of sp³ carbons (Fsp³). Compared to its 5-membered homologue (pyrrolidine), the 4-membered azetidine ring possesses a smaller hydrophobic surface area. This inherently lowers the partition coefficient (logD), which correlates directly with improved aqueous solubility and reduced off-target promiscuity (e.g., hERG liability)[2].

The "Magic Methyl" Effect and Metabolic Shielding

The inclusion of the (2R)-methyl group elevates this building block above standard non-methylated azetidines. This single methyl addition triggers the "magic methyl" effect [3][4]:

  • Conformational Restriction: The methyl group introduces allylic/1,3-strain equivalents within the saturated system, biasing the molecule into a specific bioactive conformation. This reduces the entropic penalty upon target binding, often boosting binding affinity (IC₅₀) by 10- to 100-fold[4][5].

  • Metabolic Stability (Lower CLint): The methyl group provides steric shielding to the adjacent sp³-hybridized nitrogen and α-carbon. This steric bulk effectively blocks cytochrome P450 (CYP)-mediated α-oxidation, a common metabolic liability that leads to rapid clearance (CLint) in unshielded amines[2][6].

Orthogonal Reactivity: The 3-Oxo and N-Boc Groups

The 3-oxo group acts as a highly electrophilic center due to the strain of the 4-membered ring, making it primed for nucleophilic attack. It serves as a versatile node for reductive aminations, Grignard additions, and Horner-Wadsworth-Emmons (HWE) olefinations[7][8]. The N-Boc (tert-butoxycarbonyl) group provides robust, orthogonal protection that withstands strong nucleophiles and bases, yet is easily cleaved under mild acidic conditions (e.g., TFA or HCl)[9].

StructuralAdvantages Core tert-butyl (2R)-2-methyl- 3-oxoazetidine-1-carboxylate Azetidine Azetidine Ring (Lowers logD, Higher Fsp3) Core->Azetidine Scaffold Methyl (2R)-Methyl Group ('Magic Methyl', CYP Shield) Core->Methyl Chirality Oxo 3-Oxo Group (Versatile Synthetic Handle) Core->Oxo Reactivity Boc N-Boc Group (Orthogonal Protection) Core->Boc Stability

Caption: Logical relationship between the structural features of the building block and their functional advantages.

Quantitative Comparison of Building Blocks

To objectively validate the superiority of tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate, we compare it against its non-methylated counterpart and its pyrrolidine homologue.

Property / Metrictert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylatetert-Butyl 3-oxoazetidine-1-carboxylatetert-Butyl 3-oxopyrrolidine-1-carboxylate
Ring Size 4-membered4-membered5-membered
Chiral Centers 1 (Enantiopure)0 (Achiral)0 (Achiral)
Relative Lipophilicity (logD) LowLowestModerate (Higher than azetidines)
Metabolic Stability (CLint) High (Steric shielding by methyl)Low/Moderate (Prone to α-oxidation)Moderate
Conformational Flexibility Highly Restricted (1,3-strain)ModerateHigh (Envelope conformations)
Primary Application High-affinity, metabolically stable leadsFragment elaborationStandard library synthesis

Data synthesized from comparative medicinal chemistry profiling of azetidine and pyrrolidine scaffolds[2][6][10][11].

Self-Validating Experimental Workflows

The 3-oxoazetidine core is highly reactive. Below are two field-proven, step-by-step protocols for functionalizing this building block.

SyntheticWorkflow Start tert-butyl (2R)-2-methyl- 3-oxoazetidine-1-carboxylate Path1 Reductive Amination (NaBH(OAc)3, DCE) Start->Path1 Path2 HWE Olefination (Phosphonate, NaH, THF) Start->Path2 Path3 Grignard Addition (R-MgX, THF, 0°C) Start->Path3 Prod1 3-Aminoazetidine Derivatives Path1->Prod1 Prod2 Exocyclic Alkene (e.g., Cyanomethylene) Path2->Prod2 Prod3 3-Substituted 3-Hydroxyazetidines Path3->Prod3

Caption: Divergent synthetic workflows for functionalizing the 3-oxo group of the azetidine building block.

Protocol 1: Reductive Amination (Synthesis of 3-Amino Derivatives)

Scientific Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is a milder reducing agent. It selectively reduces the transiently formed imine/iminium ion without prematurely reducing the starting 3-oxoazetidine to an alcohol[8][9].

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the primary or secondary amine (1.0 equiv) and tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M[8].

  • Imine Formation: Add glacial acetic acid (1.5 equiv) to catalyze imine formation. Stir the mixture at room temperature for 1–2 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control the mild exothermic reaction[9].

  • Completion: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure 3-aminoazetidine derivative.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination

Scientific Rationale: The HWE reaction is utilized over a standard Wittig reaction because phosphonate carbanions are more nucleophilic and less basic, which prevents base-catalyzed ring-opening of the strained azetidine. Furthermore, the phosphate byproduct is water-soluble, allowing for a highly efficient aqueous workup[7].

Step-by-Step Procedure:

  • Carbanion Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.1 M) at 0 °C under nitrogen. Dropwise, add diethyl cyanomethylphosphonate (1.1 equiv). Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear[7].

  • Nucleophilic Addition: Dropwise, add a solution of tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (1.0 equiv) in anhydrous THF. The phosphonate carbanion attacks the highly electrophilic 3-oxo carbon.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The transient oxaphosphetane intermediate will spontaneously collapse to form the exocyclic double bond.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). The water-soluble diethyl phosphate byproduct remains in the aqueous layer.

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via flash chromatography to isolate the cyanomethylene derivative (a critical intermediate for JAK inhibitors like Baricitinib)[7].

References

  • National Institutes of Health (PMC): Put a ring on it: application of small aliphatic rings in medicinal chemistry. Available at:[Link]

  • ResearchGate: "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Available at:[Link]

  • ACS Publications: Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist. Available at:[Link]

  • ACS Publications: The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. Available at:[Link]

  • ACS Publications: Discovery of Potent Dual PROTAC Degraders Targeting BET-Kinase. Available at:[Link]

  • New Drug Approvals: INCB-39110 Synthesis and Reductive Amination Protocols. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational and Disposal Master Plan: tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate

Executive Overview In modern drug discovery and organic synthesis, tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (often referred to as 1-Boc-2-methyl-3-azetidone) serves as a critical chiral heterocyclic building...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery and organic synthesis, tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (often referred to as 1-Boc-2-methyl-3-azetidone) serves as a critical chiral heterocyclic building block[1]. While the tert-butoxycarbonyl (Boc) protecting group provides excellent stability against nucleophiles and basic conditions[2], its inherent reactivity to strong acids dictates specific operational and disposal logistics[3].

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step framework for the safe handling, waste segregation, and terminal disposal of this compound and its associated reaction byproducts.

Physicochemical Profile & Hazard Causality

To implement a compliant disposal plan, one must understand the physical properties and hazard classifications of the material. The compound is a non-halogenated organic molecule[4]. However, because it is an eye and skin irritant with specific target organ toxicity (STOT) potential[5], it must be managed as hazardous chemical waste.

Quantitative Data & Hazard Summary
Property / HazardValue / ClassificationCausality & Logistical Impact
CAS Number 1638744-93-0 (2R) / 1408076-36-7 (Racemic)[5][6]Essential for accurate waste manifesting and SDS tracking.
Molecular Formula C₉H₁₅NO₃[6]Contains no halogens; defaults to the non-halogenated waste stream[4].
Molecular Weight 185.22 g/mol [6]Used to calculate theoretical yields and stoichiometric waste generation.
Skin Irrit. 2 H315 (Causes skin irritation)[5]Mandates the use of nitrile gloves and secondary containment during transport.
Eye Irrit. 2A H319 (Causes serious eye irritation)[5]Mandates safety goggles; eyewash stations must be within 10 seconds of the workspace.
STOT SE 3 H336 (May cause drowsiness/dizziness)[5]All handling, transfers, and waste consolidation must occur inside a certified fume hood.

Waste Segregation Logic & Workflows

A common critical failure in laboratory waste management is the improper commingling of Boc-protected amine waste with incompatible solvents. In practice, this compound is frequently deprotected using strong acids like Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in Dichloromethane (DCM)[2][3].

The Causality of Segregation:

  • Gas Evolution: The acid-mediated cleavage of the Boc group releases carbon dioxide (CO₂) and isobutylene gas[2][3]. Sealing a waste container containing unquenched Boc-deprotection mixtures will cause catastrophic over-pressurization and container rupture.

  • Halogen Contamination: Mixing non-halogenated organic waste (the pure compound) with halogenated waste (DCM used in reactions) drastically increases disposal costs. Halogenated wastes cannot be easily incinerated due to the risk of highly toxic dioxin formation[7][8].

WasteSegregation Start tert-butyl (2R)-2-methyl-3-oxoazetidine -1-carboxylate Waste Dec1 Mixed with Halogenated Solvents (e.g., DCM)? Start->Dec1 Dec2 Mixed with Strong Acids (e.g., TFA)? Dec1->Dec2 No HaloWaste Halogenated Organic Waste Stream (EPA TC) Dec1->HaloWaste Yes AcidWaste Acidic Aqueous/Organic Waste Stream Dec2->AcidWaste Yes NonHaloWaste Non-Halogenated Organic Waste Stream Dec2->NonHaloWaste No Incineration Licensed Chemical Incineration HaloWaste->Incineration AcidWaste->Incineration NonHaloWaste->Incineration

Workflow for segregating tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate chemical waste streams.

Step-by-Step Disposal Methodologies

The following protocols provide self-validating steps to ensure regulatory compliance and operational safety during the disposal of this compound.

Protocol A: Disposal of Pure, Unused, or Expired Compound

Use this protocol for expired stock or pure material that has not been mixed with other reagents.

  • Verification: Confirm the identity of the chemical via the original label. Ensure the material is strictly C₉H₁₅NO₃ with no halogenated solvent contamination[4].

  • Container Selection: Select a leak-proof, high-density polyethylene (HDPE) or glass waste container. Ensure the container is completely dry to prevent degradation side-reactions.

  • Labeling: Affix a hazardous waste label. Mark the contents precisely as: "Non-Halogenated Organic Waste: tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (100%)". Do not use abbreviations like "Boc-azetidone"[8].

  • Transfer: Inside a functioning fume hood, transfer the liquid/solid into the waste container using a dedicated funnel[9].

  • Storage: Cap the container securely. Store in a designated Satellite Accumulation Area (SAA) away from strong acids and oxidizers[9].

  • Terminal Disposal: Request a pickup from your Environmental Health and Safety (EHS) department or a licensed chemical waste vendor for high-temperature incineration.

Protocol B: Disposal of Post-Reaction Mixtures (Boc-Deprotection Waste)

Use this protocol when the compound has been subjected to acidic deprotection (e.g., TFA/DCM).

  • Quenching & Venting (Critical Safety Step): Because the reaction of the Boc-protected amine with TFA generates CO₂ and isobutylene[2][3], the reaction mixture must be fully quenched and allowed to off-gas. Slowly add a mild aqueous base (e.g., saturated sodium bicarbonate) to the mixture in an open flask inside the fume hood until gas evolution ceases[3].

  • Phase Separation: If practical, separate the aqueous layer from the organic layer to minimize the volume of expensive halogenated waste.

  • Segregation:

    • Place the organic layer (containing DCM and organic byproducts) into the Halogenated Organic Waste container[8].

    • Place the neutralized aqueous layer into the Aqueous Waste container.

  • Vented Caps: If the waste mixture still contains trace unreacted Boc-compound and residual acid, use a vented cap on the waste carboy for the first 48 hours to prevent pressure buildup from delayed isobutylene/CO₂ release[3].

  • Labeling: Update the waste log immediately: "Halogenated Waste: Dichloromethane (80%), Trifluoroacetic acid (10%), Azetidine derivatives (10%)".

Emergency Spill & Decontamination Plan

In the event of an accidental release of tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate, immediate action must be taken to mitigate respiratory and dermal exposure risks[5].

Step 1: Isolation Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust draw, or if the spill is on the benchtop, increase room ventilation.

Step 2: Personal Protective Equipment (PPE) Don fresh nitrile gloves, a chemically resistant lab coat, and splash goggles. If the spill is large and outside a hood, a half-mask respirator with organic vapor cartridges may be required due to the H336 (drowsiness/dizziness) hazard[5].

Step 3: Containment and Absorption Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

Step 4: Collection and Decontamination Sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty hazardous waste bag or a solid HDPE bucket. Wash the contaminated surface with a mild detergent and water, followed by a wipe-down with ethanol or isopropanol to remove residual organic traces.

Step 5: Waste Manifesting Label the spill cleanup materials as "Hazardous Solid Waste contaminated with tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate" and submit for standard non-halogenated solid waste incineration.

References

  • NextSDS. "tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate - NextSDS". Available at:[Link]

  • LookChem. "Cas 1408076-36-7,1-Boc-2-Methyl-3-azetidone". Available at:[Link]

  • UW Oshkosh Environmental Health and Safety. "UWO Guide to Classifying Unwanted Materials". Available at:[Link]

  • Universiti Tunku Abdul Rahman (UTAR). "GUIDELINES ON SCHEDULED WASTE MANAGEMENT". Available at:[Link]

  • RiskAssess. "Disposal of chemical wastes". Available at:[Link]

  • Government College Women University. "Verification and segregation LABORATORY CHEMICAL WASTE". Available at:[Link]

  • Eastern Washington University. "Hazardous Waste Management Program". Available at:[Link]

Sources

Handling

Personal protective equipment for handling tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate

Advanced Safety and Operational Guide: Handling tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate As a chiral building block highly valued in drug discovery, tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate

As a chiral building block highly valued in drug discovery, tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 1638744-93-0) presents unique handling challenges[1][2]. This guide provides drug development professionals and laboratory scientists with field-proven, causality-driven protocols for the safe handling, transfer, and disposal of this reactive intermediate.

Chemical Profile & Mechanistic Hazard Causality

To handle a chemical safely, one must understand why it is hazardous. The reactivity of tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate is driven by its molecular architecture:

  • Ring Strain: The 4-membered azetidine ring contains sp³ hybridized carbons forced into ~90° bond angles, severely deviating from the ideal 109.5°. This immense ring strain makes the molecule thermodynamically eager to undergo ring-opening reactions.

  • Electrophilicity: The C3 ketone acts as a powerful electrophile. When combined with the electron-withdrawing nature of the N-Boc protecting group, the C3 position becomes highly susceptible to nucleophilic attack.

Hazard Causality: Because of this electrophilicity, the compound reacts aggressively with ambient moisture and biological nucleophiles (such as the proteins and moisture in human skin, eyes, and mucous membranes)[3]. This mechanism is the direct cause of its Globally Harmonized System (GHS) classifications:

  • H302 (Acute Toxicity, Oral): Harmful if swallowed due to rapid reaction with gastric mucosa[4][5].

  • H315 & H319 (Skin/Eye Irritation): Causes serious eye and skin irritation upon contact with biological tissues[5][6].

  • H335 (Respiratory Irritation): The compound is volatile and possesses a distinct stench; inhalation of vapors causes immediate irritation to the respiratory tract[3][5].

Personal Protective Equipment (PPE) Architecture

Standard benchtop handling is strictly prohibited. PPE selection must account for both the neat compound and the aggressive organic solvents (e.g., THF, DCM) typically used to dissolve it.

Table 1: Quantitative PPE Selection Matrix

PPE CategoryMaterial SpecificationQuantitative Metric / StandardMechanistic Justification
Hand Protection (Neat/Splash) Nitrile RubberThickness: ≥0.11 mmSufficient for accidental splash of the neat solid/oil.
Hand Protection (Full Contact) Butyl Rubber or VitonBreakthrough: >480 minMandatory if the compound is dissolved in permeating solvents like THF or DCM.
Eye/Face Protection Polycarbonate GogglesEN166 / ANSI Z87.1Snug-fitting goggles prevent volatile vapors from dissolving into the tear film (H319)[4].
Body Protection Flame-Resistant (FR) CoatNomex® / 100% CottonPrevents static discharge ignition if handled near flammable solvents.
Respiratory Protection Half-mask with ABEK1P3Assigned Protection Factor (APF): 10Required only if primary engineering controls (fume hood) fail or during spill cleanup[3].

Operational Workflow: Step-by-Step Methodology

Because the compound is air- and moisture-sensitive, exposure to ambient air leads to rapid degradation (yielding an unusable product) and the release of hazardous, foul-smelling vapors[3]. The following self-validating Schlenk-line protocol ensures both operator safety and chemical integrity. Self-validation: If the protocol is executed correctly, the internal atmosphere remains inert, preventing both degradation (validated by reaction yield) and vapor escape (validated by the absence of stench).

Protocol: Air-Free Syringe Transfer

  • System Purging: Place the sealed reagent bottle in a certified chemical fume hood. Purge a receiving Schlenk flask with high-purity Argon (3 cycles of vacuum/Argon).

  • Needle Preparation: Equip a gas-tight glass syringe with a long, stainless-steel Luer-lock needle. Flush the syringe with Argon three times by piercing a septum attached to an Argon line.

  • Pressure Equalization: Insert a separate, small Argon-filled balloon with a needle into the septum of the reagent bottle to equalize pressure during withdrawal.

  • Extraction: Pierce the reagent septum with the prepared syringe. Slowly withdraw the required volume of tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate.

  • Transfer: Carefully remove the syringe and immediately pierce the septum of the receiving Schlenk flask. Inject the reagent dropwise to control the heat of any subsequent reaction.

  • Needle Quenching: Immediately draw a 1M aqueous NaOH solution into the used syringe to quench residual reagent before removing the syringe from the hood.

Logical Workflow Visualization

Handling_Workflow Hazard tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (Moisture Sensitive, Irritant, Stench) Env Primary Engineering Controls (Fume Hood / Glovebox) Hazard->Env PPE Don Specialized PPE (Butyl Gloves, Goggles, FR Coat) Env->PPE Prep Inert Gas Purge (Argon/Nitrogen Schlenk Line) PPE->Prep Transfer Closed-System Transfer (Gas-Tight Syringe/Cannula) Prep->Transfer Waste Chemical Quenching & Hazardous Waste Segregation Transfer->Waste

Workflow for safe handling of moisture-sensitive azetidine derivatives.

Spill Mitigation & Disposal Plan

Emergency Spill Response:

  • Evacuation: Due to the compound's stench and respiratory irritation potential, immediately evacuate personnel from the immediate vicinity[3][5].

  • Containment: Wearing full PPE (including an ABEK respirator if outside a hood), cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[5]. Do not use combustible sawdust, as the heat of hydrolysis could pose a fire risk.

  • Collection: Sweep the absorbed mixture into a heavy-duty polyethylene hazardous waste container using non-sparking tools.

Disposal Plan: Do not flush any unreacted material down the sink. The N-Boc group and the azetidine ring can be safely quenched by slowly adding the compound to a stirred, ice-cold solution of dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) inside a fume hood. This promotes controlled ring-opening and Boc-deprotection. The resulting aqueous mixture must be collected and disposed of via a licensed hazardous waste contractor in accordance with local environmental regulations[4].

References

  • NextSDS. "tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate - Chemical Substance Information." CAS 1638744-93-0. Available at: [Link]

Sources

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
Reactant of Route 2
tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
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